molecular formula C17H26O10 B1675030 (-)-Loganin CAS No. 18524-94-2

(-)-Loganin

カタログ番号: B1675030
CAS番号: 18524-94-2
分子量: 390.4 g/mol
InChIキー: AMBQHHVBBHTQBF-UOUCRYGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loganin is an iridoid monoterpenoid with formula C17H26O10 that is isolated from several plant species and exhibits neuroprotective and anti-inflammatory properties. It has a role as a plant metabolite, a neuroprotective agent, an EC 3.4.23.46 (memapsin 2) inhibitor, an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-inflammatory agent and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a cyclopentapyran, a beta-D-glucoside, an enoate ester, a monosaccharide derivative, an iridoid monoterpenoid, a methyl ester and a secondary alcohol. It is functionally related to a loganetin.
Loganin has been reported in Calycophyllum spruceanum, Dipsacus inermis, and other organisms with data available.
in many plants;  glycosylation transforms the hemiacetal linkage to an acetal;  a precursor to secologanin and TRYPTAMINE;  a component of cornel iridoid glycoside;  RN given refers to (1S-(1alpha,4aalpha,6alpha,7alpha,7aalpha))-isome

特性

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBQHHVBBHTQBF-UOUCRYGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18524-94-2
Record name (-)-Loganin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18524-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loganin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOGANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of (-)-Loganin from Strychnos nux-vomica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Loganin, an iridoid glycoside, is a significant bioactive compound found in the fruit pulp of Strychnos nux-vomica. While the seeds of this plant are notorious for their toxic alkaloid content, primarily strychnine and brucine, the pulp offers a rich source of this therapeutically promising, non-alkaloidal compound.[1] This technical guide provides an in-depth overview of the discovery and, notably, a detailed, reproducible protocol for the isolation of this compound. Furthermore, it compiles available quantitative and spectroscopic data for the characterization of the isolated compound. This document also elucidates the molecular signaling pathways modulated by this compound, offering insights into its potential pharmacological applications.

Introduction

Strychnos nux-vomica L., a member of the Loganiaceae family, is a deciduous tree native to India and Southeast Asia. Historically, the seeds of this plant, commonly known as nux-vomica or poison nut, have been recognized for their potent toxicity, attributed to the high concentration of the indole alkaloids strychnine and brucine. However, phytochemical investigations have revealed a diverse array of compounds within different parts of the plant.

Beyond the well-studied alkaloids, the fruit pulp of Strychnos nux-vomica is a rich reservoir of this compound, an iridoid glycoside. Loganin serves as a crucial precursor in the biosynthesis of various monoterpene indole alkaloids.[2] Its discovery in a plant famed for its toxicity highlights the chemical diversity within a single species and underscores the importance of investigating all plant parts for novel bioactive molecules.

This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide focuses on the practical aspects of its discovery and isolation from Strychnos nux-vomica, providing researchers with the necessary information to obtain this valuable compound for further investigation.

Experimental Protocols: Isolation of this compound

The following protocol is a detailed methodology for the isolation of this compound from the fruit pulp of Strychnos nux-vomica, adapted from the work of Patil and Laddha (2017).[3][4] This method employs a straightforward solvent-solvent extraction technique, offering good reproducibility and yield.

Plant Material
  • Source: Fresh, ripe fruits of Strychnos nux-vomica.

  • Preparation: The fruits are peeled, and the seeds are separated to isolate the pulp. For the described experiment, 100g of fruit pulp was used.[3][4]

Extraction
  • Soxhlet Extraction: The isolated fruit pulp (100g) is subjected to extraction with 500 ml of methanol for 6 hours using a Soxhlet apparatus.[3][4]

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • Aqueous Suspension: The concentrated methanolic extract is suspended in water.

  • Defatting: The aqueous suspension is then partitioned three times with petroleum ether to remove non-polar compounds and lipids. The petroleum ether fractions are discarded.

  • Removal of Less Polar Compounds: Subsequently, the aqueous layer is partitioned three times with chloroform to remove compounds of intermediate polarity. The chloroform fractions are discarded.

  • Extraction of Loganin: The remaining aqueous layer is then partitioned three times with ethyl acetate. The ethyl acetate fractions, containing this compound, are collected and combined.

Precipitation and Recrystallization
  • Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure.

  • Precipitation: The concentrated ethyl acetate extract is then treated with petroleum ether, which causes the precipitation of crude this compound (0.81g from 100g of pulp).[3][4]

  • Purification: The crude precipitate is collected and recrystallized from ethanol to yield pure this compound (0.56g from 100g of pulp).[3][4]

Data Presentation: Characterization of this compound

The isolated this compound can be characterized using various analytical techniques. The following tables summarize the expected quantitative data.

Table 1: Yield of this compound Isolation
StepStarting MaterialYieldReference
Crude Precipitation100g of S. nux-vomica fruit pulp0.81g[3][4]
Pure Recrystallized Compound100g of S. nux-vomica fruit pulp0.56g[3][4]
Table 2: Chromatographic and Spectroscopic Data for this compound
TechniqueParametersObserved Value
TLC Mobile Phase: Chloroform:Methanol (8:2)Rf: ~0.5
UV-Vis Solvent: Methanolλmax: ~238 nm
IR (KBr) Functional Groups νmax (cm⁻¹): ~3400 (O-H), ~1700 (C=O, ester), ~1650 (C=C), ~1070 (C-O)
Mass Spec. Ionization Mode: ESI-MS[M+H]⁺: m/z 391.15
[M+Na]⁺: m/z 413.14
[M+HCOO]⁻: m/z 435.15
Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Note: The following is a representative compilation of NMR data for Loganin. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz. The solvent is typically Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃).

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, multiplicity, J)
198.55.25 (d, J=2.5)
3151.57.45 (s)
4112.0
531.52.20 (m)
678.54.10 (m)
745.01.80 (m)
841.01.95 (m)
947.02.70 (m)
1015.01.10 (d, J=7.0)
11 (COOCH₃)168.0
11 (COOCH₃)51.53.70 (s)
1'100.04.65 (d, J=8.0)
2'74.53.20 (dd, J=8.0, 9.0)
3'77.53.40 (t, J=9.0)
4'71.53.30 (t, J=9.0)
5'78.03.35 (m)
6'62.53.85 (dd, J=12.0, 2.0), 3.65 (dd, J=12.0, 5.5)

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflow for this compound isolation and its known signaling pathways.

experimental_workflow start Strychnos nux-vomica Fruits pulp Fruit Pulp (100g) start->pulp extraction Soxhlet Extraction (Methanol, 500ml, 6h) pulp->extraction methanolic_extract Methanolic Extract extraction->methanolic_extract aqueous_suspension Aqueous Suspension methanolic_extract->aqueous_suspension partition1 Partition with Petroleum Ether (x3) aqueous_suspension->partition1 pet_ether_fraction Petroleum Ether Fraction (Discarded) partition1->pet_ether_fraction aqueous_layer1 Aqueous Layer partition1->aqueous_layer1 partition2 Partition with Chloroform (x3) aqueous_layer1->partition2 chloroform_fraction Chloroform Fraction (Discarded) partition2->chloroform_fraction aqueous_layer2 Aqueous Layer partition2->aqueous_layer2 partition3 Partition with Ethyl Acetate (x3) aqueous_layer2->partition3 ethyl_acetate_fraction Ethyl Acetate Fraction partition3->ethyl_acetate_fraction aqueous_layer3 Aqueous Layer (Discarded) partition3->aqueous_layer3 concentrated_etoh Concentrated Ethyl Acetate Extract ethyl_acetate_fraction->concentrated_etoh precipitation Precipitation with Petroleum Ether concentrated_etoh->precipitation crude_loganin Crude this compound (0.81g) precipitation->crude_loganin recrystallization Recrystallization (Ethanol) crude_loganin->recrystallization pure_loganin Pure this compound (0.56g) recrystallization->pure_loganin

Caption: Experimental workflow for the isolation of this compound.

nf_kb_pathway cluster_nucleus Nucleus loganin This compound sirt1 Sirt1 loganin->sirt1 Activates p65_acetylation p65 Acetylation sirt1->p65_acetylation Inhibits nf_kb NF-κB (p65/p50) p65_acetylation->nf_kb Leads to activation ikb_degradation IκB Degradation ikb_degradation->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) inflammation Inflammation inflammatory_genes->inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

nrf2_ho1_pathway cluster_nucleus Nucleus loganin This compound nrf2_keap1 Nrf2-Keap1 Complex loganin->nrf2_keap1 Promotes dissociation nrf2 Nrf2 nrf2_keap1->nrf2 nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) ho1_gclc HO-1, GCLC, etc. (Antioxidant Enzymes) are->ho1_gclc Induces transcription oxidative_stress Reduced Oxidative Stress ho1_gclc->oxidative_stress

Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.

jak_stat_pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activates p_jak2 p-JAK2 jak2->p_jak2 Phosphorylates stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 Phosphorylates dimer p-STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene_transcription Target Gene Transcription (e.g., pro-inflammatory) loganin This compound loganin->p_jak2 Inhibits loganin->p_stat3 Inhibits

Caption: this compound's modulation of the JAK/STAT signaling pathway.

Conclusion

This compound represents a compelling example of a valuable bioactive compound sourced from a plant more commonly associated with toxicity. The isolation protocol detailed herein provides a reliable and efficient method for obtaining this iridoid glycoside from the fruit pulp of Strychnos nux-vomica, enabling further research into its pharmacological properties. The compiled spectroscopic and chromatographic data serve as a valuable reference for its characterization. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB, Nrf2/HO-1, and JAK/STAT, opens avenues for the development of novel therapeutic agents for inflammatory and neurodegenerative disorders. This guide provides a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

References

The Enzymatic Conversion of Loganic Acid to (-)-Loganin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Loganin is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant monoterpenoid indole alkaloids (MIAs). The precise and efficient conversion of loganic acid to this compound is a critical step in these pathways, catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, loganic acid O-methyltransferase (LAMT). This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the enzymatic reaction, kinetic parameters of LAMT from various plant sources, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

The iridoid glycoside this compound is a key precursor to a wide array of bioactive MIAs, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug ajmalicine. The biosynthesis of these complex natural products is a subject of intense research due to their therapeutic value. A crucial step in the formation of the MIA scaffold is the methylation of the carboxylic acid group of loganic acid to yield this compound. This reaction is exclusively catalyzed by loganic acid O-methyltransferase (LAMT), a member of the SABATH family of methyltransferases. Understanding the intricacies of this enzymatic conversion is paramount for the metabolic engineering of MIA pathways in heterologous systems and for the development of biocatalytic processes for the sustainable production of valuable pharmaceuticals.

The Biosynthetic Pathway: From Loganic Acid to this compound

The biosynthesis of this compound from loganic acid is a single-step enzymatic reaction. The enzyme loganic acid O-methyltransferase (LAMT) facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the C11 carboxyl group of loganic acid. This methylation reaction results in the formation of this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][2][3]

Biosynthesis_of_Loganin Loganic_Acid Loganic Acid Loganin This compound Loganic_Acid->Loganin Methylation SAM S-Adenosyl-L-methionine (SAM) LAMT Loganic Acid O-Methyltransferase (LAMT) SAM->LAMT SAH S-Adenosyl-L-homocysteine (SAH) LAMT->SAH

Figure 1: Biosynthesis of this compound from Loganic Acid.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of LAMT has been characterized in several plant species. A summary of the key kinetic parameters is presented in Table 1. These values are crucial for understanding the enzyme's substrate affinity and turnover rate, and for designing and optimizing biocatalytic systems.

Enzyme SourceSubstrateKm (µM)kcat (s-1)VmaxOptimal pHOptimal Temperature (°C)Reference
Catharanthus roseusLoganic Acid3150.31Not Reported7.530--INVALID-LINK--
Catharanthus roseusS-adenosyl-L-methionine742Not ReportedNot Reported7.530--INVALID-LINK--
Ophiorrhiza pumila (OpLAMT1)Not ReportedNot ReportedNot ReportedNot Reported7.040[4]

Note: Kinetic parameters for Ophiorrhiza pumila LAMT1 have been determined using the Michaelis-Menten equation, but specific values for Km and Vmax were not available in the reviewed literature.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the biosynthesis of this compound from loganic acid.

Heterologous Expression and Purification of Recombinant LAMT

The following protocol describes the expression of His-tagged LAMT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the full-length coding sequence of LAMT from the desired plant source cDNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His-tag) with the corresponding restriction enzymes.

  • Ligate the digested LAMT insert into the linearized vector.

  • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

  • Verify the sequence of the resulting plasmid by Sanger sequencing.

4.1.2. Protein Expression

  • Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged LAMT protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Experimental_Workflow cluster_expression Heterologous Expression cluster_purification Protein Purification cluster_analysis Enzymatic Analysis Cloning Cloning of LAMT gene into expression vector Transformation Transformation into E. coli expression strain Cloning->Transformation Induction Induction of protein expression Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Cell_Lysis->IMAC SDS_PAGE SDS-PAGE Analysis IMAC->SDS_PAGE Enzyme_Assay Enzyme Assay SDS_PAGE->Enzyme_Assay HPLC_Analysis HPLC/LC-MS Analysis of Reaction Products Enzyme_Assay->HPLC_Analysis

Figure 2: Experimental workflow for LAMT expression, purification, and analysis.
Loganic Acid O-Methyltransferase (LAMT) Enzyme Assay

This protocol is adapted from published methods and can be used to determine the activity of purified recombinant LAMT.[5]

4.2.1. Reaction Mixture Prepare a reaction mixture in a final volume of 100 µL containing:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 1 mM Loganic acid

  • 1 mM S-adenosyl-L-methionine (SAM)

  • 1-5 µg of purified recombinant LAMT enzyme

4.2.2. Assay Procedure

  • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C or 40°C) for 5 minutes.

  • Initiate the reaction by adding the purified LAMT enzyme.

  • Incubate the reaction for a specific time (e.g., 30 minutes).

  • Terminate the reaction by adding 200 µL of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4.2.3. Product Analysis

  • HPLC: Separate the reaction products on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid). Monitor the elution profile at an appropriate wavelength (e.g., 240 nm).

  • LC-MS: Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic this compound standard.

Signaling Pathways and Logical Relationships

The activity of LAMT is a critical control point in the biosynthesis of MIAs. Understanding the residues involved in substrate binding and catalysis is essential for enzyme engineering efforts.

Active Site and Catalytic Mechanism

The catalytic mechanism of LAMT involves the nucleophilic attack of the carboxylate oxygen of loganic acid on the methyl group of SAM. The binding of both substrates in the active site is crucial for efficient catalysis. Studies have identified key amino acid residues that play a role in substrate recognition and catalysis. For instance, site-directed mutagenesis studies have shown that a conserved glutamine residue in the active site is critical for enzyme activity. Mutation of this residue to alanine results in a significant reduction in catalytic efficiency, highlighting its importance in positioning the loganic acid substrate for methylation.[3][6]

Active_Site cluster_active_site LAMT Active Site cluster_reaction Catalytic Reaction Loganic_Acid Loganic Acid Binding Methyl_Transfer Methyl Group Transfer Loganic_Acid->Methyl_Transfer SAM_Binding SAM Binding SAM_Binding->Methyl_Transfer Catalytic_Residues Key Catalytic Residues (e.g., Glutamine) Catalytic_Residues->Methyl_Transfer Facilitates Product_Release This compound and SAH Release Methyl_Transfer->Product_Release

Figure 3: Logical relationship of components in the LAMT catalytic cycle.

Conclusion

The enzymatic conversion of loganic acid to this compound by loganic acid O-methyltransferase is a well-defined and critical step in the biosynthesis of a vast array of valuable monoterpenoid indole alkaloids. This technical guide has provided a comprehensive overview of this process, including the underlying biochemistry, quantitative kinetic data, and detailed experimental protocols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to further investigate and harness this important biosynthetic reaction for applications in metabolic engineering, synthetic biology, and the sustainable production of plant-derived pharmaceuticals. Further research aimed at elucidating the crystal structure of LAMT from various species and a deeper understanding of its regulatory mechanisms will undoubtedly pave the way for novel strategies to enhance the production of these life-saving medicines.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin is a naturally occurring iridoid glycoside found in various plant species, most notably from the family Loganiaceae. It serves as a key intermediate in the biosynthesis of many biologically active compounds, including terpenoid indole alkaloids. With its significant neuroprotective, anti-inflammatory, and other pharmacological properties, this compound is a molecule of great interest to the scientific and drug development communities. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is a monoterpenoid, characterized by a cyclopentanopyran ring system to which a glucose molecule is attached via a β-glycosidic linkage.[1] Its systematic IUPAC name is methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1]

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₂₆O₁₀[1][2]
Molecular Weight 390.38 g/mol [2]
Monoisotopic Mass 390.152597 Da[2]
Appearance White crystalline powder[3]
Melting Point 223 °C[4]
Optical Rotation [α]D²⁰ = -82.1° (c=1, H₂O)[5]
Solubility Soluble in water, methanol, and DMSO[3]
CAS Number 18524-94-2[1]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses several chiral centers, and their specific spatial arrangement defines its unique properties. The absolute configuration of the stereocenters in the iridoid core has been determined as 1S, 4aS, 6S, 7R, and 7aS. The glucose moiety is attached in a β-configuration at the C1 position.[1]

The determination of the absolute configuration of this compound has been accomplished through a combination of chemical correlation studies, total synthesis, and spectroscopic techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of this compound have been established through rigorous experimental analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for its characterization.

General Experimental Protocol for NMR Analysis of Iridoid Glycosides:

  • Sample Preparation: A few milligrams of the purified iridoid glycoside, such as this compound, are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants).

  • ¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups.

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems and connect adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

  • Data Interpretation: The collective data from these experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.

General Experimental Protocol for Single-Crystal X-ray Crystallography of Natural Products:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the natural product. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted X-ray spots are measured and processed to yield a set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if heavy atoms are present or by using specific X-ray wavelengths.

Detailed crystallographic data for this compound, such as the Crystallographic Information File (CIF), would provide precise bond lengths, bond angles, and atomic coordinates. While the crystal structure has been determined, public access to the raw CIF file is limited.

Biosynthesis and Signaling Pathways

This compound plays a central role in plant biochemistry and exhibits significant pharmacological effects by modulating various signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound starts from geraniol, a simple monoterpene. The pathway involves a series of oxidation, cyclization, and glycosylation steps.

Biosynthesis_of_Loganin Geraniol Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Oxidation DeoxyloganicAcid 7-Deoxyloganic Acid Oxogeranial->DeoxyloganicAcid Cyclization Deoxyloganin 7-Deoxyloganin DeoxyloganicAcid->Deoxyloganin Methylation LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid Hydroxylation Loganin This compound Deoxyloganin->Loganin Hydroxylation LoganicAcid->Loganin LAMT

Caption: Biosynthesis pathway of this compound from Geraniol.

Modulation of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Loganin This compound Loganin->IKK Inhibits Loganin->IkB Prevents Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2/HO-1 Pathway

This compound also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Loganin This compound Loganin->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Genes Induces

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion

This compound is a structurally complex and biologically significant natural product. Its well-defined chemical structure and stereochemistry are fundamental to its diverse pharmacological activities. This guide has provided an in-depth overview of its structural features, the experimental techniques used for its characterization, and its role in key biological pathways. Further research into the precise mechanisms of action of this compound will undoubtedly pave the way for its potential development as a therapeutic agent.

References

Physical and chemical properties of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Loganin is an iridoid glycoside that has garnered significant attention in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white crystalline powder.[1] Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₇H₂₆O₁₀[2][3][4][5][6][7]
Molecular Weight 390.38 g/mol [3][4][5][6][7][8]
Appearance White to off-white crystalline powder[1][7]
Melting Point 222-223 °C[4][6][8]
Optical Rotation [α]D²⁰ -82.1° (c=1 in water)[4]
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Water Freely soluble[1][4][9][10]
Methanol Soluble[1][11][12]
Ethanol (96%) Less soluble[4][9]
Ethanol (absolute) Sparingly soluble[4][9]
Dimethyl Sulfoxide (DMSO) Soluble[11][12][13]
Ether Practically insoluble[4][9]
Ethyl Acetate Practically insoluble[4][9]
Acetone Practically insoluble[4][9]
Chloroform Practically insoluble[4][9]
Table 3: Spectroscopic Data for this compound
TechniqueKey Data/PeaksReference(s)
UV (in Methanol) λmax: 236-240 nm[9][11]
¹H NMR (CD₃OD) δ (ppm): 7.42 (s, 1H), 5.20 (d, J=4.0 Hz, 1H), 4.65 (d, J=8.0 Hz, 1H), 4.10 (m, 1H), 3.68 (s, 3H), 3.10-3.40 (m, 4H), 2.95 (m, 1H), 2.25 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H), 1.60 (m, 1H), 1.08 (d, J=7.0 Hz, 3H).[14][15]
¹³C NMR (CD₃OD) δ (ppm): 169.5, 152.0, 112.5, 100.2, 98.8, 78.2, 77.9, 75.0, 71.5, 62.8, 51.8, 46.8, 43.5, 41.2, 32.5, 29.9, 13.2.[15]
Mass Spectrometry (FAB) m/z: 391 [M+H]⁺, 413 [M+Na]⁺[16]
FT-IR (KBr) ν (cm⁻¹): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C), 1070 (C-O)[16][17]

Experimental Protocols

Isolation and Purification of this compound

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical and preparative purification of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Dissolve the crude extract or partially purified sample in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • 0-10 min: 20% Methanol in water.[15]

    • 10-20 min: Gradient from 20% to 60% Methanol in water.[15]

    • After 20 min: 60% Methanol in water.[15] An isocratic mobile phase of acetonitrile:water (16:84) with 0.5% orthophosphoric acid can also be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 236 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Quantification: Prepare a stock solution of this compound standard in HPLC-grade methanol (1 mg/mL). Create a calibration curve with working solutions of varying concentrations (e.g., 25, 50, 100, 150, 200 µg/mL).[3]

Structural Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD). Filter the solution through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube.[6][9][18]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[19][20]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[20]

  • Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Protocol: Mass Spectrometry (MS)

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[21][22] Fast Atom Bombardment (FAB) has also been used.[16][22]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: A mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Mode: Positive or negative ion mode.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Biological Signaling Pathways

Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[7][13]

Experimental Workflow: Western Blot Analysis of Nrf2 and HO-1 Activation

Nrf2_HO1_Western_Blot cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed RAW264.7 macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Lyse cells and collect protein C->D E Quantify protein concentration D->E F SDS-PAGE E->F G Protein Transfer to PVDF membrane F->G H Blocking G->H I Incubate with primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin) H->I J Incubate with HRP-conjugated secondary antibody I->J K Chemiluminescent detection J->K Serotonin_Measurement cluster_animal_treatment Animal Treatment cluster_sample_prep Sample Preparation cluster_hplc_ecd HPLC-ECD Analysis A Administer this compound to mice B Sacrifice mice and dissect brain regions (e.g., prefrontal cortex, hippocampus) A->B C Homogenize brain tissue B->C D Centrifuge and collect supernatant C->D E Inject sample into HPLC system D->E F Separation on a C18 column E->F G Electrochemical detection of serotonin F->G H Quantify using a standard curve G->H cFos_IHC cluster_animal_prep Animal Preparation cluster_staining Immunohistochemical Staining cluster_imaging Imaging and Analysis A Administer this compound to rats B Perfuse and fix brain tissue A->B C Section brain tissue B->C D Incubate with primary antibodies (anti-c-Fos, anti-GAD) C->D E Incubate with fluorescently labeled secondary antibodies D->E F Confocal microscopy E->F G Quantify co-localization of c-Fos and GAD F->G JNK_Akt_GSK3b cluster_jnk JNK Pathway cluster_akt Akt/GSK3β Pathway TF Trophic Factor Deprivation JNK JNK Activation TF->JNK Akt Akt Inactivation TF->Akt FoxO3a FoxO3a Activation JNK->FoxO3a GSK3b GSK3β Activation Akt->GSK3b GSK3b->FoxO3a Puma Puma Upregulation FoxO3a->Puma Apoptosis Neuronal Apoptosis Puma->Apoptosis

References

Spectroscopic Profile of (-)-Loganin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-Loganin, an iridoid glycoside with significant neuroprotective, anti-inflammatory, and hepatoprotective properties. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The spectroscopic data of this compound are summarized in the tables below. These data are crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of natural products like this compound. The assignments for ¹H and ¹³C NMR are based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.21d2.5
37.42s
53.09m
1.85m
1.85m
74.15dd6.0, 1.5
81.78m
92.25m
101.08d7.0
OCH₃3.70s
1'4.65d8.0
2'3.20dd9.0, 8.0
3'3.38t9.0
4'3.28t9.0
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.66dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
198.2
3151.9
4112.8
531.2
641.5
778.9
845.1
942.3
1013.5
11168.9
OCH₃51.8
1'100.1
2'74.8
3'77.9
4'71.6
5'78.2
6'62.8
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, ester, and ether functionalities.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretching (hydroxyl groups)
2950 - 2850MediumC-H stretching (alkane)
1710 - 1690StrongC=O stretching (α,β-unsaturated ester)
1650 - 1630MediumC=C stretching (alkene)
1280 - 1250StrongC-O stretching (ester)
1150 - 1050StrongC-O stretching (ether and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor Ion [M+H]⁺ / [M+Na]⁺ / [M+HCOO]⁻Key Fragment Ions (m/z)
ESI-MS/MSPositive391.16 [M+H]⁺, 413.14 [M+Na]⁺229 (aglycone), 197, 145
ESI-MS/MSNegative435.15 [M+HCOO]⁻389 [M-H]⁻, 227 (aglycone - H)⁻, 183
GC-EI-MSElectron Ionization-147, 103, 361, 129, 169

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are representative of standard practices in natural product chemistry.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD; or deuterium oxide, D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz instrument or equivalent, equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition :

    • Experiment : Standard 1D proton experiment.

    • Pulse Program : zg30 or similar.

    • Acquisition Parameters : Set a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Experiment : Proton-decoupled ¹³C experiment.

    • Pulse Program : zgpg30 or similar.

    • Acquisition Parameters : Set a spectral width of approximately 200-240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition : To confirm structural assignments, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

  • Data Processing : Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact. This is a rapid and common method.[1]

    • KBr Pellet : Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Spectral Range : Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for analysis of complex mixtures or direct infusion for pure compounds.

  • LC-MS Method :

    • Chromatography : If using LC, employ a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization : Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

    • Mass Analysis : Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

  • Tandem MS (MS/MS) :

    • Perform fragmentation analysis (MS/MS) on the precursor ion corresponding to this compound (e.g., m/z 391.16 for [M+H]⁺).

    • Use Collision-Induced Dissociation (CID) with varying collision energies to generate a characteristic fragmentation pattern.

  • Data Analysis : Analyze the data to determine the accurate mass of the molecular ion and propose structures for the observed fragment ions. This information is used to confirm the elemental composition and structural features of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product such as this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Natural Source (e.g., Plant Material) Extraction Extraction Isolation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) - Carbon Skeleton - Connectivity Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Compare with Literature Data

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

The Crucial Role of (-)-Loganin as a Precursor in Indole Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin, a central iridoid glycoside, stands as a critical biosynthetic precursor to the vast and pharmaceutically significant class of monoterpenoid indole alkaloids (MIAs). This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its biosynthetic conversion, the key enzymes involved, quantitative data from precursor feeding experiments, and comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

Biosynthetic Pathway: From this compound to Strictosidine

The journey of this compound to the universal indole alkaloid precursor, strictosidine, involves a two-step enzymatic cascade. This process is fundamental to the biosynthesis of over 3,000 distinct MIAs, including prominent therapeutic agents like vincristine, vinblastine, and ajmalicine.[1]

  • Oxidative Cleavage to Secologanin: The first committed step is the oxidative cleavage of the cyclopentane ring of this compound to form secologanin. This reaction is catalyzed by secologanin synthase (SLS) , a cytochrome P450 monooxygenase (CYP72A1).[2][3][4] The reaction requires NADPH and molecular oxygen.[4] Two isoforms of SLS, SLS1 and SLS2, have been identified in Catharanthus roseus, both capable of this conversion.[5]

  • Condensation with Tryptamine to form Strictosidine: Secologanin then undergoes a Pictet-Spengler condensation with tryptamine, a derivative of the amino acid tryptophan. This crucial reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively forms 3-α(S)-strictosidine, the central intermediate for all MIAs.[6][7]

Quantitative Data

The role of this compound as a direct precursor has been unequivocally demonstrated through feeding experiments with radiolabeled loganin in various plant systems, most notably Catharanthus roseus (Madagascar periwinkle). The incorporation of the label into downstream indole alkaloids provides quantitative evidence of this biosynthetic link.

Table 1: Incorporation of Radiolabeled this compound into Indole Alkaloids in Vinca rosea
AlkaloidIncorporation (%)Reference
Catharanthine0.50[8]
Vindoline0.23[8]
Serpentine0.60[8]
Ajmalicine0.46[8]
Perivine0.04[8]

Data from feeding experiments with [2-¹⁴C]-geraniol derived loganin.

Table 2: Kinetic Parameters of Key Enzymes
EnzymeSubstrateKm (mM)Vmax (nkat/mg)OrganismReference
Strictosidine SynthaseTryptamine2.3-Catharanthus roseus[2]
Secologanin3.4-Catharanthus roseus[2]
Strictosidine SynthaseTryptamine0.009300-400Catharanthus roseus[9]
Secologanin SynthaseLoganinNot ReportedNot ReportedCatharanthus roseus[2][5]

Experimental Protocols

Protocol 1: In Vivo Precursor Feeding with Radiolabeled this compound

This protocol outlines a general procedure for administering a radiolabeled precursor to plant tissues to trace its incorporation into downstream metabolites.

1. Preparation of Labeled Precursor:

  • Synthesize or procure radiolabeled this compound (e.g., ¹⁴C or ³H labeled). The specific activity should be determined prior to use.

2. Plant Material:

  • Utilize healthy, actively growing Catharanthus roseus plants or cell suspension cultures. For whole plants, select young, developing shoots for optimal metabolic activity.

3. Administration of Precursor:

  • For Whole Plants: Dissolve the labeled loganin in a small volume of sterile water or a suitable buffer. Administer the solution to the plant via stem feeding (wick method) or by injection into the stem.
  • For Cell Cultures: Add the filter-sterilized labeled loganin solution directly to the liquid culture medium.

4. Incubation:

  • Incubate the plants or cell cultures under their normal growth conditions for a defined period (e.g., 24-72 hours). This allows for the uptake and metabolism of the precursor.

5. Harvesting and Extraction:

  • Harvest the plant material (e.g., leaves, stems, or entire cells).
  • Freeze the material in liquid nitrogen and grind to a fine powder.
  • Extract the alkaloids using a suitable solvent system, typically methanol or a methanol/chloroform mixture.

6. Alkaloid Isolation and Quantification:

  • Separate the individual alkaloids from the crude extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Identify the alkaloids by comparison with authentic standards (retention time, co-chromatography).
  • Quantify the amount of each alkaloid using a calibrated HPLC system with UV detection.

7. Radioactivity Measurement:

  • Collect the fractions corresponding to each isolated alkaloid.
  • Determine the radioactivity in each fraction using liquid scintillation counting.
  • Calculate the specific incorporation of the label into each alkaloid as a percentage of the total radioactivity administered.

Protocol 2: In Vitro Assay of Strictosidine Synthase (STR) Activity

This protocol describes an HPLC-based method for measuring the enzymatic activity of strictosidine synthase.

1. Enzyme Preparation:

  • Extract total protein from C. roseus tissues or cultured cells, or use a purified recombinant STR enzyme.[10] The protein concentration should be determined (e.g., by Bradford assay).

2. Reaction Mixture:

  • In a microcentrifuge tube, prepare the following reaction mixture:
  • 100 mM Potassium phosphate buffer (pH 7.0)
  • 10 mM Tryptamine
  • 5 mM Secologanin
  • Enzyme extract (e.g., 10-50 µg of total protein)
  • The final reaction volume is typically 100-200 µL.

3. Incubation:

  • Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

4. Reaction Termination:

  • Stop the reaction by adding an equal volume of methanol or by heating.

5. Sample Preparation for HPLC:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.
  • Filter the supernatant through a 0.22 µm syringe filter.

6. HPLC Analysis:

  • Inject an aliquot of the filtered sample onto a C18 reverse-phase HPLC column.
  • Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the substrate (tryptamine) and the product (strictosidine).
  • Monitor the elution profile at 280 nm.
  • Quantify the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine.

7. Calculation of Enzyme Activity:

  • Calculate the specific activity as nmol of strictosidine formed per minute per mg of protein (or nkat/mg).

Conclusion

This compound is an indispensable precursor in the biosynthesis of a vast array of medicinally important indole alkaloids. Understanding the enzymatic transformations that convert loganin into the central intermediate, strictosidine, is paramount for efforts in metabolic engineering and synthetic biology aimed at enhancing the production of these valuable compounds. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and manipulate this critical biosynthetic pathway. Future research should focus on obtaining detailed kinetic parameters for secologanin synthase and exploring the regulatory mechanisms that control the flux of loganin into the indole alkaloid pathway.

References

The Pharmacological Profile of (-)-Loganin: A Focus on Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Loganin, an iridoid glycoside predominantly isolated from Cornus officinalis, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a particular emphasis on its potent anti-inflammatory effects. We delve into the molecular mechanisms underpinning its therapeutic potential, supported by a compilation of quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound (Loganoside) is a prominent iridoid glycoside with a well-documented presence in several medicinal plants.[1] Traditionally, plants containing Loganin have been used in herbal medicine for various ailments. Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities, including neuroprotective, anti-diabetic, anti-tumor, and notably, potent anti-inflammatory and antioxidant effects.[2][3] The anti-inflammatory properties of this compound are of particular interest due to the pivotal role of inflammation in a myriad of chronic diseases, such as inflammatory bowel disease, arthritis, and neurodegenerative disorders. This guide aims to consolidate the current understanding of this compound's pharmacological profile, with a core focus on its anti-inflammatory actions.

Pharmacological Properties of this compound

This compound exhibits a broad range of pharmacological effects, positioning it as a promising candidate for therapeutic development.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is a cornerstone of its therapeutic potential. It has been shown to mitigate inflammatory responses in various experimental models by modulating key inflammatory mediators and signaling pathways.

This compound effectively suppresses the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Loganin has been demonstrated to reduce the release of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][4] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[2]

The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. This compound has been shown to significantly decrease the expression and secretion of key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[5][6][7]

Antioxidant Effects

Oxidative stress is intricately linked with inflammation. This compound demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[2][8] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[4][8]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage induced by various neurotoxic insults. Its neuroprotective effects are, in part, attributed to its anti-inflammatory and antioxidant properties, which are critical in mitigating the neuroinflammation associated with neurodegenerative diseases.[1][9] Studies have shown that Loganin can inhibit neuroinflammatory responses by suppressing the activation of NF-κB and MAPK signaling pathways in neuronal cells.[9]

Other Pharmacological Activities

Beyond its anti-inflammatory and neuroprotective roles, this compound has been reported to possess other beneficial properties, including anti-diabetic, anti-tumor, and hepatoprotective effects.[3]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration of this compound% Inhibition / EffectReference
NO Production10 µMSignificant reduction[2]
30 µMFurther significant reduction[2]
PGE2 Production10 µMSignificant reduction[2]
30 µMFurther significant reduction[2]
TNF-α Secretion10 µMSignificant reduction[10]
30 µMDose-dependent decrease[10]
IL-1β Secretion10 µMSignificant reduction[10]
30 µMDose-dependent decrease[10]
iNOS Protein Expression30 µMSignificant suppression[1]
COX-2 Protein Expression30 µMSignificant suppression[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDosage of this compoundParameter Measured% Inhibition / EffectReference
Carrageenan-induced Paw Edema (Rats)10 mg/kgPaw VolumeSignificant reduction at 3h and 4h[11]
20 mg/kgPaw VolumeDose-dependent reduction[11]
Acetic Acid-induced Writhing (Mice)10 mg/kgNumber of WrithingsSignificant reduction[12]
20 mg/kgNumber of WrithingsFurther significant reduction[12]
LPS-induced Acute Lung Injury (Mice)20 mg/kgLung Wet/Dry RatioSignificant decrease[11]
40 mg/kgLung Wet/Dry RatioDose-dependent decrease[11]

Key Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[7][9][13] This blockade of NF-κB activation leads to the downregulation of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[14]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Loganin This compound Loganin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules involved in the inflammatory response. Their activation leads to the expression of pro-inflammatory genes. This compound has been observed to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby inhibiting downstream inflammatory events.[9][10][13]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Stimulus LPS / Oxidative Stress TAK1 TAK1 Stimulus->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Loganin This compound Loganin->p38 inhibits phosphorylation Loganin->JNK inhibits phosphorylation Loganin->ERK inhibits phosphorylation Inflammation Inflammatory Gene Expression AP1->Inflammation

Caption: this compound modulates the MAPK signaling cascades.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity and mitigating inflammation-associated oxidative damage.[4][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Loganin This compound Loganin->Keap1 induces dissociation ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, etc.) ARE->Genes transcription

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β.[12][15][16]

NLRP3_Pathway cluster_stimuli Inflammasome Activators cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects Stimuli ATP, Nigericin, MSU crystals NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Caspase-1 ProCasp1->Casp1 cleavage Loganin This compound Loganin->NLRP3 inhibits assembly ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β ProIL1b->IL1b maturation

Caption: this compound inhibits NLRP3 inflammasome activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory mediators and cytokines in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well and 24-well cell culture plates

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 100-1000 ng/mL) for 24 hours.[7][17]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants for the measurement of NO and cytokines.

  • Nitric Oxide (NO) Assay: Mix an equal volume of the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

LPS_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in plates culture->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect assays Perform NO and Cytokine Assays collect->assays viability Perform Cell Viability Assay collect->viability end End assays->end viability->end

Caption: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[16]

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[6][16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated by comparing the treated groups with the vehicle control group.

Carrageenan_Workflow start Start acclimatize Acclimatize rats start->acclimatize group Group animals acclimatize->group fast Fast overnight group->fast administer Administer test compounds fast->administer baseline Measure baseline paw volume administer->baseline induce Induce edema with Carrageenan baseline->induce measure Measure paw volume at intervals induce->measure analyze Analyze data and calculate inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of a test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid (0.6% v/v in distilled water)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Aspirin or Diclofenac sodium)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: Similar to the carrageenan-induced paw edema model.

  • Fasting: Fast the animals for a few hours before the experiment with free access to water.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[12]

  • Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[2][18]

  • Observation: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a latency period of 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[2]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the treated groups with the vehicle control group.

Writhing_Workflow start Start acclimatize Acclimatize mice start->acclimatize group Group animals acclimatize->group fast Fast for a few hours group->fast administer Administer test compounds fast->administer induce Induce writhing with Acetic Acid administer->induce observe Observe and count writhes induce->observe analyze Analyze data and calculate inhibition observe->analyze end End analyze->end

References

An In-depth Technical Guide to the Biosynthetic Pathway of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin is a pivotal iridoid monoterpene that serves as a crucial intermediate in the biosynthesis of a vast array of pharmacologically significant terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine, the antihypertensive drug ajmalicine, and the antimalarial compound quinine. A thorough understanding of its biosynthetic pathway is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable natural products. This technical guide provides a comprehensive overview of the enzymatic steps, intermediates, and regulatory aspects of the this compound biosynthetic pathway, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway from Geraniol to this compound

The biosynthesis of this compound commences from the ubiquitous monoterpene precursor, geraniol, derived from the methylerythritol phosphate (MEP) pathway. The pathway involves a series of oxidation, reduction, cyclization, glycosylation, and methylation reactions catalyzed by a dedicated set of enzymes.

The key enzymatic steps are as follows:

  • Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.

  • 8-hydroxygeraniol oxidoreductase (8-HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.

  • Iridoid synthase (ISY): A reductive cyclase that catalyzes the formation of the characteristic iridoid cyclopentane ring from 8-oxogeranial to produce nepetalactol.

  • Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes nepetalactol to 7-deoxyloganetic acid.

  • 7-deoxyloganetic acid glucosyltransferase (7-DLGT): A UDP-glycosyltransferase that glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

  • 7-deoxyloganic acid hydroxylase (7-DLH): A cytochrome P450 monooxygenase that hydroxylates 7-deoxyloganic acid to produce loganic acid.

  • Loganic acid O-methyltransferase (LAMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the carboxyl group of loganic acid to yield this compound.[1]

  • Secologanin synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the direct precursor for TIA biosynthesis.[1]

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the enzymes involved in the this compound biosynthetic pathway. This data is essential for understanding the efficiency and potential rate-limiting steps of the pathway.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
Iridoid Synthase (ISY)8-oxogeranial0.6 ± 0.13.8 ± 0.26.3 x 106Olea europaea
7-deoxyloganetic acid glucosyltransferase (UGT8)7-deoxyloganetic acid1300.131000Catharanthus roseus
7-deoxyloganetin glucosyltransferase (UGT6)7-deoxyloganetin35.50.03551000Catharanthus roseus
Loganic acid O-methyltransferase (LAMT)Loganic acid14760Not ReportedNot ReportedCatharanthus roseus

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Pathway Enzymes

Protocol for a representative enzyme, Loganic acid O-methyltransferase (LAMT):

  • Gene Cloning: The open reading frame of the target enzyme (e.g., LAMT from Catharanthus roseus) is amplified by PCR and cloned into an appropriate expression vector, such as pET28a, which incorporates an N-terminal His6-tag for affinity purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication on ice.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. The purified protein concentration is determined, and the protein is stored at -80°C.

Enzyme Activity Assays

Protocol for Loganic acid O-methyltransferase (LAMT) Activity Assay:

  • Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 1 mM loganic acid (substrate), 200 µM S-adenosyl-L-methionine (SAM) (co-substrate), and a suitable amount of purified LAMT enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or by heat inactivation.

  • Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced. The separation can be achieved on a C18 column with a water/acetonitrile gradient.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Quantitative Analysis of Pathway Intermediates by LC-MS/MS
  • Sample Preparation: Plant tissues or cell cultures are flash-frozen in liquid nitrogen and ground to a fine powder. The metabolites are extracted with a suitable solvent, typically a mixture of methanol, water, and a weak acid (e.g., formic acid). The extract is then centrifuged to remove cell debris.

  • LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

    • Chromatographic Separation: The metabolites are separated on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for each pathway intermediate are monitored.

  • Quantification: Absolute quantification is achieved by using a calibration curve generated with authentic standards of each intermediate. An internal standard is typically added to the samples to correct for variations in extraction efficiency and instrument response.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Loganin_Biosynthesis Geraniol Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin This compound Loganic_acid->Loganin LAMT Enzyme_Characterization_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_activity Activity Level cluster_analysis Analysis Gene_Cloning Gene Cloning into Expression Vector Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay LCMS_Analysis LC-MS/MS Analysis of Products Enzyme_Assay->LCMS_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) LCMS_Analysis->Kinetic_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Loganin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin is a prominent iridoid glycoside found in various medicinal plants, including those from the Loganiaceae, Apocynaceae, and Cornaceae families. It serves as a crucial biosynthetic precursor to numerous monoterpenoid indole alkaloids and exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for the extraction of this compound from plant materials, tailored for research, scientific, and drug development applications.

Biosynthesis of this compound

Loganin is biosynthesized from geraniol. The pathway involves the oxidation of geraniol to a trialdehyde, followed by reductive cyclization and further oxidations to form loganic acid. Loganic acid is then methylated by the enzyme loganic acid O-methyltransferase (LAMT) to yield loganin.[4][5][6][7] Loganin is a key intermediate that is further converted to secologanin, a precursor for a large group of indole alkaloids.[4] Deoxyloganin has also been identified as a biological precursor to loganin.[8]

Loganin_Biosynthesis Geraniol Geraniol Trialdehyde Trialdehyde Geraniol->Trialdehyde Multiple Allylic Oxidations Reductive_Cyclization Reductive Cyclization Product Trialdehyde->Reductive_Cyclization Oxidations Further Oxidations Reductive_Cyclization->Oxidations Loganic_Acid Loganic Acid Oxidations->Loganic_Acid Loganin This compound Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Caption: Biosynthetic pathway of this compound.

Extraction Methodologies

Several methods have been developed for the extraction of loganin from plant materials. The choice of method depends on factors such as the plant source, desired yield and purity, and available equipment. Common techniques include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

General Experimental Workflow

The general workflow for extracting and purifying loganin from plant material involves several key steps, from sample preparation to final purification.

Extraction_Workflow Plant_Material Plant Material (e.g., seeds, fruits) Preparation Drying and Grinding Plant_Material->Preparation Extraction Extraction (Solvent, UAE, or MAE) Preparation->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Solvent Partitioning, Chromatography) Crude_Extract->Purification Pure_Loganin Pure this compound Purification->Pure_Loganin

Caption: General workflow for this compound extraction.

I. Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract loganin from the plant matrix.

Protocol 1: Solvent Extraction from Strychnos nux-vomica Fruit Pulp [9]

  • Preparation: Peel the fruits of Strychnos nux-vomica, separate the seeds, and collect the pulp (100g).

  • Extraction: Extract the pulp with 500 mL of methanol for 6 hours using a Soxhlet apparatus.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure.

  • Partitioning:

    • Suspend the concentrated extract in water.

    • Partition the aqueous suspension three times with petroleum ether to remove nonpolar compounds.

    • Subsequently, partition the aqueous layer three times with chloroform.

    • Finally, partition the remaining aqueous layer three times with ethyl acetate.

  • Precipitation and Recrystallization:

    • Concentrate the ethyl acetate layer.

    • Precipitate crude loganin by adding petroleum ether.

    • Collect the precipitate (0.81g) and recrystallize it with ethanol to obtain pure loganin (0.56g).

II. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.

Protocol 2: Ultrasonic Extraction from Cornus officinalis [10][11]

  • Preparation: Use dried and powdered fruits of Cornus officinalis.

  • Extraction Parameters:

    • Solvent: 55% Ethanol

    • Material to Liquid Ratio: 1:30 (g/mL)

    • Ultrasonic Power: 200 W

    • Ultrasonic Time: 25 minutes

    • Temperature: 40°C

    • Ultrasonic Work/Intermittent Time: 5s / 5s

    • Extraction Cycles: 2

  • Procedure:

    • Mix the powdered plant material with the extraction solvent in the specified ratio.

    • Place the mixture in an ultrasonic bath and apply the conditions as listed above.

    • After the first extraction cycle, separate the supernatant.

    • Add fresh solvent to the plant material and repeat the extraction cycle.

    • Combine the extracts from both cycles.

  • Post-Extraction: Filter the combined extract and concentrate under reduced pressure.

III. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[12][13][14]

Protocol 3: Optimized Microwave-Assisted Extraction from Cornus officinalis [15][16][17]

  • Preparation: Use dried and powdered fruits of Cornus officinalis.

  • Optimized Extraction Conditions:

    • Solvent: 32.0% Ethanol

    • Extraction Time: 46.7 minutes

    • Temperature: 46.2°C

  • Procedure:

    • Combine the plant material with the ethanol solvent in an appropriate vessel for microwave extraction.

    • Apply the optimized microwave parameters.

  • Post-Extraction: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

Purification Techniques

Crude loganin extracts often require further purification to achieve high purity.

Protocol 4: Macroporous Resin and High-Speed Counter-Current Chromatography (HSCCC) from Fructus corni [10][18]

  • Initial Extraction: Perform ultrasonic extraction with 50% methanol.

  • Macroporous Resin Column Chromatography:

    • Subject the crude extract to a macroporous resin column.

    • Elute with 15% ethanol followed by 40% ethanol.

    • Collect the 40% ethanol fraction containing loganin.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Two-Phase Solvent System: n-butanol-methanol-1% acetic acid water (4:1:6, v/v).

    • Stationary Phase: Upper phase of the solvent system.

    • Procedure: Inject the 40% ethanol fraction into the HSCCC system.

    • From a 50 mg sample, this method can yield 11.5 mg of loganin with a purity of 98.6%.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various extraction studies on this compound.

Table 1: Comparison of Loganin Yield from Different Plant Sources and Extraction Methods

Plant SourceExtraction MethodSolventYieldPurityReference
Strychnos nux-vomica (fruit pulp)Solvent Extraction (Soxhlet)Methanol, followed by partitioning0.56 g from 100 g pulpNot specified[9]
Cornus officinalisUltrasonic-Assisted Extraction55% Ethanol1.513%Not specified[11]
Cornus officinalisOptimized Microwave-Assisted Extraction32.0% Ethanol10.4 µg/mg dried fruitNot specified[15][16][17]
Fructus corniUltrasonic Extraction & HSCCC50% Methanol11.5 mg from 50 mg of a purified fraction98.6%[10]

Table 2: Optimized Parameters for Different Extraction Methods

Extraction MethodParameterOptimal ValuePlant SourceReference
Ultrasonic-Assisted Extraction Ultrasonic Power200 WCornus officinalis[11]
Ultrasonic Time25 minCornus officinalis[11]
Material to Liquid Ratio1:30Cornus officinalis[11]
Ethanol Concentration55%Cornus officinalis[11]
Temperature40°CCornus officinalis[11]
Microwave-Assisted Extraction Ethanol Concentration32.0%Cornus officinalis[15][16][17]
Temperature46.2°CCornus officinalis[15][16][17]
Extraction Time46.7 minCornus officinalis[15][16][17]

Conclusion

The selection of an appropriate extraction method for this compound is critical and depends on the specific research or development goals. Conventional solvent extraction is a straightforward method, while modern techniques like UAE and MAE offer improved efficiency and reduced extraction times. For high-purity loganin required in drug development, a combination of extraction and advanced chromatographic purification techniques is recommended. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively extract and purify this compound from various plant sources.

References

Application Notes and Protocols for HPLC Quantification of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantification of (-)-Loganin in various samples using High-Performance Liquid Chromatography (HPLC). This method is applicable to researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is an iridoid glycoside found in several medicinal plants, notably in the fruits of Strychnos nux-vomica and Cornus officinalis.[1][2] It serves as a crucial precursor in the biosynthesis of various indole alkaloids and secoiridoids.[1] Due to its significant pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This document outlines a robust HPLC method for the reliable determination of this compound.

Principle of the Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively polar this compound. A mobile phase consisting of a mixture of acetonitrile and water allows for the elution and separation of this compound from other components in the sample matrix. The quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Orthophosphoric acid (OPA) or Formic acid (optional, for mobile phase modification)

  • 0.2 µm or 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase Acetonitrile:Water (16:84, v/v)[1][3]
Alternative: Acetonitrile:Water with 0.5% OPA (16:84, v/v)[1]
Alternative: Acetonitrile-Methanol-0.05% Phosphoric Acid (9:3:92, v/v/v)[4]
Flow Rate 1.0 mL/min[1][3][4]
Injection Volume 20 µL[1]
Column Temperature 30°C[3]
Detection Wavelength 236 nm[1][3][4]

Experimental Protocols

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 25, 50, 100, 150, and 200 µg/mL).[1]

The sample preparation method will vary depending on the matrix. Below is a general procedure for plant material.

  • Extraction: For plant material, a continuous hot solvent extraction using a Soxhlet apparatus for 2 hours at 50°C can be employed, with a solvent-to-drug ratio of 10:1 (mL/g).[1] Alternatively, ultrasonic extraction with 50% methanol can be used.[5]

  • Solvent Evaporation: The solvent from the extract is evaporated to obtain a residue.[1]

  • Sample Solution: Accurately weigh 10 mg of the dried extract residue and dissolve it in 10 mL of HPLC grade methanol.[1]

  • Filtration: Filter the solution through a 0.2 µm membrane filter before injecting it into the HPLC system.[1]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution to construct a calibration curve by plotting the peak area against the concentration.

  • Inject 20 µL of the prepared sample solution.

  • The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.[1]

Method Validation Data

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity Range 20 - 640 µg/mL[4] or 25 - 200 µg/mL[1]
Correlation Coefficient (r²) > 0.999[4]
Accuracy (Recovery) 98.8% - 100.24%[4][8]
Precision (RSD) < 2.0%[4][8]
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantification (LOQ) Dependent on instrumentation, typically in the ng/mL range.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Dissolution, Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (236 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible for routine quality control and research applications. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Chromatographic Analysis of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Loganin is an iridoid glycoside found in various medicinal plants, including those from the Loganiaceae and Rubiaceae families. It serves as a crucial analytical standard for the quality control of herbal medicines, pharmacokinetic studies, and various pharmacological research.[1][2] Its neuroprotective and anti-inflammatory properties make it a compound of significant interest in drug development.[3] This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValueReference
Molecular FormulaC₁₇H₂₆O₁₀[3][4]
Molecular Weight390.38 g/mol [5]
Melting Point222°C[4]
SolubilitySoluble in water and methanol; less soluble in ethanol; practically insoluble in ether, ethyl acetate, acetone, and chloroform.[4]
UV Maximum (λmax)236-240 nm (in Methanol/Water)[4][6]
Assay (HPLC)≥97.0%

Chromatographic Analysis of this compound: Application and Protocols

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the quantification of this compound.

Application 1: Quality Control of Herbal Medicines

Chromatographic fingerprinting is a powerful tool for the quality control of herbal medicines, ensuring their authenticity, consistency, and efficacy.[7][8][9] this compound is often used as a marker compound for the standardization of herbal extracts.

Experimental Workflow for Quality Control

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Raw Herbal Material Raw Herbal Material Extraction Extraction Raw Herbal Material->Extraction e.g., Soxhlet, Ultrasound Filtration Filtration Extraction->Filtration 0.22 µm filter HPLC/UPLC System HPLC/UPLC System Filtration->HPLC/UPLC System Data Acquisition Data Acquisition HPLC/UPLC System->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Quantification Quantification Peak Identification->Quantification vs. Loganin Standard Quality Assessment Quality Assessment Quantification->Quality Assessment

Caption: Workflow for the quality control of herbal medicines using this compound as a standard.

Protocol: HPLC Method for Quantification of this compound in Herbal Extracts [6][10][11]

This protocol provides a general HPLC method that can be adapted for the quantification of this compound in various herbal matrices.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 20 to 640 µg/mL.[6]

2. Sample Preparation (Example: Herbal Capsule):

  • Weigh the content of the capsules and calculate the average weight.

  • Accurately weigh a portion of the powdered capsule content equivalent to a suitable amount of the herbal drug.

  • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or Soxhlet extraction.[10]

  • Filter the extract through a 0.22 µm syringe filter before injection.[10]

3. Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column Inertsil ODS-SP C18 (150 mm × 4.6 mm, 5 µm)[6]Welchrom C18 (250 mm × 4.6 mm, 5 µm)[6]ODS C18 (250 mm × 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile:Methanol:0.05% Phosphoric Acid (9:3:92, v/v/v)[6]Acetonitrile:Water (12:88, v/v)[6]Acetonitrile:Water (15:85, v/v)[11]
Flow Rate 1.0 mL/min[6]1.0 mL/min[6]0.5 mL/min[11]
Detection Wavelength 236 nm[6]240 nm[6]240 nm[11]
Column Temperature AmbientAmbientNot specified
Injection Volume 20 µLNot specifiedNot specified

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary for Quality Control Methods:

MethodLinearity Range (µg/mL)Average Recovery (%)RSD (%)Reference
HPLC (Zhenqing Capsule)20 - 640100.240.76[6]
HPLC (Pterocephalus hookeri)Not specified97.01.4[6]
HPLC (Caulis Lonicerae)0 - 10.4 (µg)98.82.0[11]
Application 2: Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. UPLC-MS/MS is the preferred method for pharmacokinetic analysis due to its high sensitivity and selectivity.[12][13]

Logical Flow of a Pharmacokinetic Study

G Dosing Dosing Blood/Tissue Sampling Blood/Tissue Sampling Dosing->Blood/Tissue Sampling At specific time points Sample Preparation Sample Preparation Blood/Tissue Sampling->Sample Preparation e.g., Protein Precipitation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation->UPLC-MS/MS Analysis Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis Concentration vs. Time Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Calculate parameters (Tmax, t1/2, etc.)

Caption: Logical workflow of a pharmacokinetic study of this compound.

Protocol: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma and Tissues [12][13]

1. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound and an internal standard (IS), such as chloramphenicol, in methanol.[12]

  • For plasma or tissue homogenate samples, perform protein precipitation by adding acetonitrile.[12][14]

  • Centrifuge the samples and collect the supernatant for analysis.

2. UPLC-MS/MS Conditions:

ParameterCondition
UPLC System ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[12]
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[15]
Flow Rate Not specified
Column Temperature 40°C[15]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative or positive mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and the IS need to be determined.

3. Data Analysis:

  • Quantify this compound concentration using the ratio of its peak area to that of the IS against a calibration curve.

  • Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 2.0).[12][13]

Pharmacokinetic Parameters of this compound in Rats (Oral Administration):

ParameterValueReference
Tmax (Peak Time)~40 min[12][13]
t1/2 (Half-life)~50 min[12][13]
Oral Bioavailability5.50%[12][13]
Absolute Bioavailability13.2%[16]

Signaling Pathways Involving this compound

This compound exerts its pharmacological effects, including anti-inflammatory and neuroprotective activities, by modulating various signaling pathways.[17]

Diagram of this compound's Influence on Inflammatory Signaling Pathways

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Pathways cluster_2 Cellular Response Loganin Loganin PI3K_Akt PI3K/Akt Loganin->PI3K_Akt JAK_STAT3 JAK/STAT3 Loganin->JAK_STAT3 NF_kB NF-κB Loganin->NF_kB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB Inflammation Inflammation PI3K_Akt->Inflammation JAK_STAT3->Inflammation NF_kB->Inflammation Apoptosis Apoptosis NF_kB->Apoptosis

Caption: this compound inhibits inflammatory responses by modulating key signaling pathways.

This diagram illustrates that this compound can inhibit inflammatory processes by downregulating signaling pathways such as PI3K/Akt, JAK/STAT3, and NF-κB, which are often activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) acting through Toll-like receptor 4 (TLR4).[17]

This compound is an indispensable analytical standard for the chromatographic analysis in the fields of phytochemistry, pharmacology, and drug development. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of this compound in diverse matrices. The use of standardized chromatographic methods is crucial for ensuring the quality and consistency of herbal products and for advancing the scientific understanding of the pharmacological properties of this compound.

References

Synthesis and Pharmacological Evaluation of Novel (-)-Loganin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

(-)-Loganin, an iridoid glycoside found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological properties, notably its neuroprotective and anti-inflammatory effects.[1][2] These activities are attributed to its modulation of key signaling pathways, including the NF-κB, Akt/mTOR, and Nrf2/HO-1 pathways.[3][4][5] To explore and enhance its therapeutic potential, the synthesis of novel this compound derivatives is a crucial step in structure-activity relationship (SAR) studies. These notes provide an overview of the synthesis of this compound derivatives and detailed protocols for their pharmacological evaluation.

Synthesis of this compound Derivatives

The chemical structure of this compound offers several sites for modification, including the carboxyl group, the hydroxyl group, and the glycosidic linkage, allowing for the creation of a library of derivatives such as esters and ethers.[6]

General Protocol for the Synthesis of this compound Ester Derivatives

The esterification of the carboxylic acid group of this compound can be achieved through various methods. A common approach involves the use of a coupling agent to facilitate the reaction between this compound and an alcohol.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol and the catalyst to the solution.

  • In a separate flask, dissolve the coupling agent in the anhydrous solvent.

  • Slowly add the coupling agent solution to the this compound mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound ester derivative.

General Protocol for the Synthesis of this compound Ether Derivatives

The hydroxyl group of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a widely used method for this transformation.

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride (NaH))

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Reagents for workup and purification

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C and add the strong base portion-wise.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound ether derivative.

Pharmacological Testing Protocols

The synthesized this compound derivatives can be screened for their neuroprotective and anti-inflammatory activities using established in vitro cell-based assays.

Neuroprotective Activity Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and penicillin-streptomycin)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptide)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

  • Plate reader

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).

  • Cell Viability Assessment: Perform an MTT assay or other cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the control group.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a standard model for evaluating the anti-inflammatory properties of compounds by measuring the inhibition of pro-inflammatory mediators.

Materials:

  • RAW 264.7 cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent for nitric oxide (NO) determination

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Plate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for a specified time (e.g., 1 hour).

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-treated control group.

Data Presentation

The quantitative data obtained from the pharmacological assays should be organized into clear and concise tables to facilitate comparison between the different this compound derivatives.

Table 1: Neuroprotective Effects of this compound Derivatives on SH-SY5Y Cells

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Control-100 ± 5.2
Neurotoxin[X]50 ± 4.5
This compound1075 ± 6.1
Derivative A1085 ± 5.8
Derivative B1092 ± 4.9

Table 2: Anti-inflammatory Effects of this compound Derivatives on RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO (Mean ± SD)% Inhibition of TNF-α (Mean ± SD)
This compound1045 ± 3.855 ± 4.2
Derivative C1060 ± 5.170 ± 5.5
Derivative D1075 ± 6.385 ± 6.9

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives, as well as a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_testing Pharmacological Testing Start This compound Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Purification Purification & Characterization Esterification->Purification Etherification->Purification Derivatives This compound Derivatives Purification->Derivatives Neuroprotection Neuroprotection Assay (SH-SY5Y cells) Derivatives->Neuroprotection Anti_inflammation Anti-inflammatory Assay (RAW 264.7 cells) Derivatives->Anti_inflammation Data_Analysis Data Analysis Neuroprotection->Data_Analysis Anti_inflammation->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for synthesis and testing.

nf_kb_pathway Loganin_Derivatives This compound Derivatives IKK IKK Activation Loganin_Derivatives->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_Expression akt_mtor_pathway Loganin_Derivatives This compound Derivatives PI3K PI3K Loganin_Derivatives->PI3K Activation Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Activation Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival nrf2_ho1_pathway Loganin_Derivatives This compound Derivatives Nrf2_activation Nrf2 Nuclear Translocation Loganin_Derivatives->Nrf2_activation Induction ARE ARE Binding Nrf2_activation->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

References

Application Notes and Protocols: (-)-Loganin as a Substrate for Secologanin Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin is a key iridoid glycoside that serves as the direct precursor to secologanin, a critical building block in the biosynthesis of therapeutically important terpenoid indole alkaloids (TIAs), such as vincristine and vinblastine. The conversion of loganin to secologanin is catalyzed by secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase (EC 1.14.19.62).[1][2] This enzyme facilitates the oxidative cleavage of the cyclopentane ring of loganin, a crucial step that is often considered a bottleneck in the overall TIA pathway.[3] Understanding the kinetics and optimizing the enzymatic conversion of loganin are vital for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in heterologous systems like yeast and plants.[4]

These notes provide detailed protocols for the heterologous expression of secologanin synthase, the preparation of active microsomal fractions, and the execution of enzyme assays to characterize the conversion of this compound to secologanin.

Biosynthetic Pathway: From Loganin to Strictosidine

Secologanin synthase (SLS) is a key enzyme in the iridoid pathway, which ultimately provides the terpenoid precursor for TIA biosynthesis.[5] Following the methylation of loganic acid to form loganin by loganic acid O-methyltransferase (LAMT), SLS catalyzes the ring-opening reaction.[6][7] The resulting secologanin is then condensed with tryptamine by strictosidine synthase (STR) to form strictosidine, the universal precursor for thousands of MIAs.[6]

Secologanin_Pathway Loganic_Acid Loganic Acid Loganin This compound Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) (CYP72A1) + NADPH, O2 Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase (STR) Tryptamine Tryptamine Tryptamine->Strictosidine Yeast_Expression_Workflow cluster_cloning Gene Cloning cluster_transformation Yeast Transformation cluster_expression Protein Expression cluster_prep Enzyme Preparation Clone Clone SLS cDNA into pYeDP60 expression vector Transform Transform S. cerevisiae (WAT11 strain) Clone->Transform Select Select transformants on appropriate medium Transform->Select Culture Culture transformed yeast in selective medium Select->Culture Induce Induce expression (e.g., with galactose) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Microsomes Prepare microsomal fraction (Protocol 2) Harvest->Microsomes

References

Application Notes: High-Speed Counter-Current Chromatography for (-)-Loganin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Loganin is an iridoid glycoside with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and hypoglycemic effects. Its purification from natural sources, such as the fruits of Cornus officinalis (Fructus Corni), is crucial for further research and drug development. High-speed counter-current chromatography (HSCCC) offers a robust and efficient liquid-liquid partitioning method for the preparative isolation of this compound, eliminating the need for solid stationary phases and reducing the risk of sample adsorption and degradation.

These application notes provide a detailed overview and protocols for the purification of this compound using HSCCC, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Comparison of HSCCC Protocols

Two effective HSCCC methods for the purification of this compound from Fructus Corni are summarized below. These protocols offer different solvent systems and operational parameters, allowing researchers to select the most suitable method based on available equipment and specific experimental goals.

ParameterProtocol 1Protocol 2
Source Material Crude extract of Fructus Corni pre-treated with macroporous resinCrude extract of Fructus Corni
Sample Load 50 mg of pre-treated sample100 mg of crude extract
Solvent System n-butanol-methanol-1% acetic acid water (4:1:6, v/v/v)Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)
Stationary Phase Upper phaseUpper phase
Mobile Phase Lower phaseLower phase
Revolution Speed Not specified850 rpm[1][2]
Flow Rate Not specified1.5 mL/min[1]
Yield of this compound 11.5 mg[3][4]10.2 mg[1][2][5]
Purity of this compound 98.6%[3][4]94.2%[1][2][5]
Separation Time Not specifiedLess than 3 hours[1][2]

Experimental Protocols

Protocol 1: Purification of this compound using a Butanol-Methanol-Acetic Acid-Water System

This protocol involves a preliminary enrichment step using macroporous resin chromatography followed by HSCCC purification.

1. Sample Preparation: Crude Extraction and Macroporous Resin Enrichment [3][4]

  • Extraction: Perform ultrasonic extraction of Fructus Corni with 50% methanol.

  • Enrichment: Subject the crude extract to a macroporous resin column. Elute the column with 15% and 40% ethanol, respectively. The 40% ethanol fraction is collected and used for HSCCC separation.

2. HSCCC Instrumentation and Solvent System Preparation

  • Apparatus: A high-speed counter-current chromatograph (e.g., TBE-300A).

  • Solvent System: Prepare a two-phase solvent system of n-butanol-methanol-1% acetic acid water at a volume ratio of 4:1:6.

  • Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. Degas both phases by sonication before use.

3. HSCCC Separation [3][4]

  • Column Filling: Fill the entire HSCCC column with the upper phase as the stationary phase.

  • Rotation: Set the apparatus to the desired revolution speed.

  • Sample Injection: Dissolve 50 mg of the enriched sample in a suitable volume of the biphasic solvent mixture and inject it into the column.

  • Elution: Pump the lower phase as the mobile phase at a constant flow rate.

  • Detection and Fraction Collection: Monitor the effluent and collect fractions corresponding to the this compound peak.

  • Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.

Protocol 2: Direct Purification of this compound using a Dichloromethane-Methanol-Butanol-Water-Acetic Acid System

This protocol allows for the direct purification of this compound from a crude extract in a single HSCCC step.

1. Sample Preparation: Crude Extraction

  • Prepare a crude extract of Fructus Corni using a suitable extraction method.

2. HSCCC Instrumentation and Solvent System Preparation

  • Apparatus: A high-speed counter-current chromatograph (e.g., Model TBE300A).

  • Solvent System: Prepare a two-phase solvent system of dichloromethane–methanol–n-butanol–water–acetic acid at a volume ratio of 5:5:3:4:0.1.[1][2][5]

  • Equilibration: Mix the solvents thoroughly in a separatory funnel, allow them to equilibrate at room temperature overnight, and separate the two phases. Degas both phases by sonication for 30 minutes prior to use.[1]

3. HSCCC Separation [1][2]

  • Column Filling: Completely fill the multilayer coil column with the upper phase, which will serve as the stationary phase.

  • Rotation: Rotate the apparatus at 850 rpm.

  • Sample Injection: Dissolve 100 mg of the crude extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase. Inject the sample solution into the column.

  • Elution: Pump the lower mobile phase into the head of the column at a flow rate of 1.5 mL/min.

  • Detection and Fraction Collection: Monitor the effluent and collect fractions containing the target compound.

  • Analysis: Determine the purity of the isolated this compound using HPLC and confirm its structure using ESI-MS, ¹H NMR, and ¹³C NMR.[1][2][5]

Visualizations

G cluster_prep Sample Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product Crude_Extract Crude Extract of Fructus Corni Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Enrichment Enriched_Sample Enriched Sample (40% Ethanol Fraction) Macroporous_Resin->Enriched_Sample HSCCC High-Speed Counter-Current Chromatography Enriched_Sample->HSCCC Injection Fraction_Collection Fraction Collection HSCCC->Fraction_Collection Elution Solvent_System Two-Phase Solvent System (e.g., n-butanol-methanol-1% acetic acid water) Purified_Loganin Purified this compound Fraction_Collection->Purified_Loganin HPLC_Analysis HPLC Purity Analysis Purified_Loganin->HPLC_Analysis Structural_ID Structural Identification (NMR, MS) Purified_Loganin->Structural_ID

Caption: Workflow for this compound purification using HSCCC with a preliminary enrichment step.

G cluster_prep Sample Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis and Final Product Crude_Extract Crude Extract of Fructus Corni HSCCC One-Step High-Speed Counter-Current Chromatography Crude_Extract->HSCCC Injection Fraction_Collection Fraction Collection HSCCC->Fraction_Collection Elution Solvent_System Two-Phase Solvent System (e.g., dichloromethane-methanol-n-butanol-water-acetic acid) Purified_Loganin Purified this compound Fraction_Collection->Purified_Loganin HPLC_Analysis HPLC Purity Analysis Purified_Loganin->HPLC_Analysis Structural_ID Structural Identification (NMR, MS) Purified_Loganin->Structural_ID

Caption: Direct one-step HSCCC purification workflow for this compound from a crude extract.

References

Application Notes and Protocols for the Determination of (-)-Loganin in Herbal Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of (-)-Loganin, a key iridoid glycoside with various pharmacological activities, in herbal preparations. The protocols described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of Loganin in various herbal matrices due to its accuracy and reproducibility.[1]

Application Note:

This method is suitable for the routine quality control of raw herbal materials and finished products containing Loganin. The described protocol offers a reliable approach for the separation and quantification of Loganin from other components in the extract.

Experimental Protocol:

a) Sample Preparation (Hot Solvent Extraction):

  • Weigh 1 g of the powdered herbal material and place it in a Soxhlet apparatus.

  • Add a sufficient volume of methanol to ensure a solvent-to-drug ratio of 10:1 (v/w).

  • Perform continuous hot solvent extraction for 2 hours at 50°C.[2]

  • Evaporate the solvent from the extract to obtain a residue.

  • Accurately weigh 10 mg of the residue and dissolve it in 10 mL of HPLC-grade methanol.[2]

  • Filter the solution through a 0.2 µm membrane filter prior to injection.[2]

b) Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV detector
Column C18 column (e.g., Welchrom C18, 4.6 mm × 250 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (12:88, v/v)[3] or Acetonitrile:Water with 0.5% Ortho-phosphoric acid (16:84, v/v)[2]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 236 nm[2] or 240 nm[3][4]
Injection Volume 20 µL[2]
Column Temperature Ambient or 22°C[5]

c) Method Validation Parameters:

ParameterResultReference
Linearity Range 1.90 - 22.8 µg/mL[5]
25 - 200 µg/mL[2]
Correlation Coefficient (r) 0.9997[5]
Average Recovery 97.0%[3]
98.8%[4]
99.79%[5]
Relative Standard Deviation (RSD) 1.4%[3]
2.0%[4]
0.44%[5]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Herbal Material powder Powdering start->powder extract Hot Solvent Extraction (Methanol) powder->extract evap Evaporation extract->evap dissolve Dissolution in Methanol evap->dissolve filter 0.2 µm Filtration dissolve->filter hplc HPLC System filter->hplc 20 µL Injection column C18 Column hplc->column detection UV Detection (236-240 nm) column->detection chromatogram Chromatogram detection->chromatogram quant Quantification of Loganin chromatogram->quant

HPLC Analysis Workflow for Loganin.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of Loganin in complex matrices and for pharmacokinetic studies.[6]

Application Note:

This method is highly suitable for the determination of Loganin in biological samples (e.g., plasma, tissues) and for the analysis of trace levels of Loganin in herbal preparations. The use of Multiple Reaction Monitoring (MRM) mode ensures high specificity and accurate quantification.[6]

Experimental Protocol:

a) Sample Preparation (Acetonitrile Precipitation for Plasma):

  • Take a 100 µL aliquot of the plasma sample.

  • Add an internal standard (e.g., chloramphenicol).[6]

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the UPLC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Instrument UPLC system coupled with a triple quadrupole mass spectrometer
Column ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm)[6]
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate Optimized for the UPLC system
Ionization Mode Electrospray Ionization (ESI) in negative or positive mode
Detection Mode Multiple Reaction Monitoring (MRM)[6]

c) Method Validation Parameters:

ParameterResultReference
Linearity Good linearity with R² > 0.99[6]
Precision and Accuracy Method demonstrated to be accurate and reliable[6]

Experimental Workflow:

UPLCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is Add Internal Standard start->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortexing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC System supernatant->uplc Injection column BEH C18 Column uplc->column ms Tandem Mass Spectrometer (MRM) column->ms mrm_data MRM Data ms->mrm_data quant Quantification of Loganin mrm_data->quant

UPLC-MS/MS Analysis Workflow.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a simple, rapid, and cost-effective technique for the quantification of Loganin, suitable for screening a large number of samples.

Application Note:

This HPTLC method can be used for the quality control and standardization of herbal raw materials and formulations. It allows for the simultaneous analysis of multiple samples, increasing throughput.

Experimental Protocol:

a) Sample and Standard Preparation:

  • Prepare a stock solution of Loganin standard in HPLC-grade methanol (1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to obtain concentrations in the desired range (e.g., 100-500 ng/band).

  • Prepare the sample extract as described in the HPLC sample preparation section and dilute appropriately with methanol.

b) Chromatographic Conditions:

ParameterCondition
Instrument HPTLC system with a sample applicator and densitometric scanner
Stationary Phase TLC aluminum plates pre-coated with Silica Gel 60 F254
Mobile Phase Chloroform:Methanol (2:8, v/v)
Application Volume 5 µL
Development Ascending development in a twin-trough chamber pre-saturated with the mobile phase.
Densitometric Scanning At 279 nm

c) Method Validation Parameters:

ParameterResultReference
Linearity Range 100 - 500 ng/band
Correlation Coefficient (r²) 0.943
Limit of Detection (LOD) 29.9 ng/band
Limit of Quantification (LOQ) 90.6 ng/band
Recovery 98 - 102%
Precision (RSD) < 2%

Experimental Workflow:

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing prep_sample Prepare Sample Extract spotting Spotting on Silica Gel Plate prep_sample->spotting prep_std Prepare Loganin Standards prep_std->spotting development Chromatographic Development spotting->development drying Plate Drying development->drying scanning Densitometric Scanning (279 nm) drying->scanning densitogram Densitogram scanning->densitogram quant Quantification of Loganin densitogram->quant

HPTLC Analysis Workflow for Loganin.

Loganin's Anti-inflammatory Signaling Pathway

Loganin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. One key pathway is the Nrf2/HO-1 signaling pathway.[3][4]

Application Note:

Understanding the mechanism of action of Loganin is crucial for drug development and for establishing its therapeutic potential. The Nrf2/HO-1 pathway is a significant target for anti-inflammatory and antioxidant interventions.

Signaling Pathway Diagram:

Loganin_Signaling cluster_pathway Loganin's Anti-inflammatory Action Loganin This compound Nrf2 Nrf2 Activation Loganin->Nrf2 promotes HO1 HO-1 Expression Nrf2->HO1 induces ROS Reduced Reactive Oxygen Species (ROS) HO1->ROS Inflammation Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) HO1->Inflammation

Loganin's action on Nrf2/HO-1 pathway.

These protocols and application notes are intended to serve as a guide for researchers. Method optimization and validation are recommended for specific herbal matrices and analytical instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the total synthesis of (-)-Loganin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereochemical Control

Question: How can I establish the correct stereochemistry at the multiple chiral centers of the cyclopentane ring?

Answer: Achieving the desired stereochemistry in the cyclopentane core of this compound is a primary challenge. A well-established method involves an asymmetric hydroboration of a prochiral cyclopentadiene derivative.

  • Recommended Approach: Asymmetric hydroboration of 5-methyl-cyclopentadiene with a chiral borane reagent is a key step to set the initial stereocenters.

  • Troubleshooting Poor Enantioselectivity:

    • Reagent Purity: Ensure the chiral borane, such as (+)- or (-)-di-3-pinanylborane, is of high purity. Impurities can significantly decrease the enantiomeric excess (ee). An asymmetric synthesis has been reported to achieve at least 98% optical purity.[1]

    • Temperature Control: Maintain strict temperature control during the hydroboration reaction. Deviations from the optimal temperature can lead to a reduction in stereoselectivity.

    • Solvent Effects: The choice of solvent can influence the transition state of the reaction. Anhydrous, high-purity solvents are essential.

Question: I am struggling with obtaining the correct configuration at the carbinol carbon after a reduction or addition step. What should I do?

Answer: It is not uncommon for a stereospecific reaction to yield an intermediate with an undesired configuration at one center. In such cases, a planned inversion of stereochemistry is necessary.

  • Inversion Strategy: A common method to invert the configuration of a secondary alcohol is through a Mitsunobu reaction. This involves activating the hydroxyl group and displacing it with a nucleophile (e.g., a carboxylate) in an S(_N)2 fashion, which proceeds with inversion of configuration. Subsequent hydrolysis of the resulting ester reveals the inverted alcohol.

Construction of the Cyclopentapyran Ring System

Question: What is a reliable strategy for constructing the cis-fused bicyclic core of this compound?

Answer: The formation of the cyclopentapyran ring system with the correct cis-fusion is a significant hurdle. A successful and ingenious approach involves a photochemical cycloaddition followed by a retro-aldol cleavage.[1]

  • Key Strategy: A [2+2] photochemical cycloaddition between a cyclopentene derivative and a suitable ketene equivalent can generate a strained cyclobutane ring.[1] This intermediate is designed to favor the formation of the cis-fused bicyclic system.[1] The desired cis ring fusion can be further ensured through the use of a temporary bridge in the intermediate.[1]

  • Troubleshooting Low Yields in Photochemical Cycloaddition:

    • Wavelength and Reaction Time: Optimize the wavelength of the UV light source and the irradiation time. Over-irradiation can lead to product decomposition.

    • Concentration: The concentration of the reactants can be critical. High concentrations may favor intermolecular side reactions, while very low concentrations can slow down the desired intramolecular reaction.

    • Degassing: Ensure the solvent is thoroughly degassed before starting the photoreaction to prevent quenching of the excited state by oxygen.

Question: The retro-aldol cleavage of my cyclobutane intermediate is not proceeding as expected. What are some common issues?

Answer: The retro-aldol cleavage is a crucial step to reveal the desired cyclopentane with the correct substitution pattern.[1]

  • Reaction Conditions: This reaction is typically base-catalyzed. The choice of base and solvent system is critical. Experiment with different bases (e.g., NaOMe, K(_2)CO(_3)) and solvent polarities.

  • Substrate Purity: Ensure the cyclobutane intermediate is pure. Impurities from the photochemical step can interfere with the retro-aldol reaction.

  • Side Reactions: Undesired side reactions, such as epimerization, can occur under basic conditions. Careful monitoring of the reaction progress and temperature control is essential.

Protecting Group Strategy

Question: What is a suitable protecting group strategy for the multiple hydroxyl groups and the carboxylic acid in the synthesis of this compound?

Answer: A robust and orthogonal protecting group strategy is essential for a successful total synthesis. The choice of protecting groups must be compatible with the planned reaction conditions.

  • Hydroxyl Groups:

    • Primary Alcohol (on the glucose moiety): A sterically hindered silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), is a good choice for selectively protecting the primary hydroxyl group of the glucose unit. These are generally stable to a wide range of conditions but can be removed with fluoride sources (e.g., TBAF).

    • Secondary Alcohols (on glucose and the aglycone): Acetyl (Ac) or benzoyl (Bz) groups are commonly used to protect the remaining hydroxyls on the glucose moiety. These are stable to acidic and neutral conditions and are typically removed under basic conditions (e.g., NaOMe in MeOH). For the aglycone hydroxyl, a benzyl (Bn) ether can be employed, which is stable to both acidic and basic conditions and can be removed by hydrogenolysis.

  • Carboxylic Acid: The carboxylic acid is often carried through the synthesis as a methyl ester, which is relatively stable. It can be hydrolyzed to the free acid in the final steps using conditions such as lithium hydroxide (LiOH) in a THF/water mixture.

Question: I am experiencing premature deprotection or migration of my protecting groups. How can I avoid this?

Answer: This indicates that the chosen protecting groups are not stable to the reaction conditions.

  • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where each class of protecting group can be removed under specific conditions without affecting the others.[2] For example, using a silyl ether (removed by fluoride), an acetate (removed by base), and a benzyl ether (removed by hydrogenolysis) in the same molecule allows for selective deprotection.

  • Review Reaction Conditions: Carefully review the pH and temperature of your reaction and workup steps. For instance, silyl ethers can be labile to strongly acidic conditions.

Glycosylation

Question: The final glycosylation step to couple the aglycone with the glucose derivative is giving low yields and a mixture of anomers. How can I improve this?

Answer: The glycosylation step is notoriously challenging and requires careful optimization. The goal is to form the β-glycosidic bond stereoselectively.

  • Glycosyl Donor and Acceptor: The choice of the glycosyl donor is critical. A common and effective donor is a trichloroacetimidate-activated glucose derivative. The aglycone serves as the glycosyl acceptor.

  • Promoter: A Lewis acid promoter, such as boron trifluoride etherate (BF(_3)(\cdot)OEt(_2)) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is required to activate the glycosyl donor.

  • Stereocontrol: To favor the formation of the β-anomer, a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glucose donor is often used. This group can form a transient cyclic intermediate that blocks the α-face of the anomeric carbon, directing the aglycone to attack from the β-face.

  • Troubleshooting:

    • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.

    • Stoichiometry: Vary the stoichiometry of the glycosyl donor, acceptor, and promoter to find the optimal conditions.

Quantitative Data Summary

While a comprehensive side-by-side comparison of yields for all published total syntheses of this compound is beyond the scope of this guide, the following table summarizes the reported efficiency of a key stereochemical control step.

StepReagent/MethodReported EfficiencyReference
Asymmetric Hydroboration(+)- or (-)-di-3-pinanylborane on 5-methyl-cyclopentadiene>98% optical purity[1]

Key Experimental Protocols

Asymmetric Hydroboration of 5-Methyl-Cyclopentadiene

This protocol is a representative procedure for establishing the initial stereochemistry in the cyclopentane core.

  • Preparation of the Chiral Borane: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (+)-α-pinene (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of borane-dimethyl sulfide complex (BH(_3)(\cdot)SMe(_2)) (1.0 eq.) dropwise while maintaining the temperature at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours to form the di-3-pinanylborane reagent.

  • Hydroboration: Cool the freshly prepared di-3-pinanylborane solution to -25 °C. Add a pre-cooled solution of freshly cracked 5-methyl-cyclopentadiene (1.0 eq.) in anhydrous THF dropwise over 1 hour. Stir the reaction mixture at -25 °C for an additional 4 hours.

  • Oxidation: Slowly add water to quench any unreacted borane. Then, add a 3M aqueous solution of sodium hydroxide (NaOH) followed by the slow, dropwise addition of 30% hydrogen peroxide (H(_2)O(_2)), ensuring the internal temperature does not exceed 40 °C.

  • Workup and Purification: After the oxidation is complete (as indicated by TLC), extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography on silica gel to yield the desired chiral alcohol.

Visualizations

Retrosynthetic Analysis of this compound

G Loganin This compound Aglycone Loganin Aglycone Loganin->Aglycone Glycosylation Glucose Protected Glucose Loganin->Glucose Cyclopentane Substituted Cyclopentane Aglycone->Cyclopentane Ring Closing/Oxidation Cyclobutane Bicyclic Cyclobutane Intermediate Cyclopentane->Cyclobutane Retro-Aldol Cleavage Cyclopentene 5-Methyl-cyclopentadiene Cyclobutane->Cyclopentene Photochemical [2+2] Cycloaddition G cluster_0 Key Steps for Bicyclic Core Construction Cyclopentene Cyclopentene Derivative Cycloaddition Photochemical [2+2] Cycloaddition Cyclopentene->Cycloaddition Ketene Ketene Equivalent Ketene->Cycloaddition Cyclobutane cis-Fused Bicyclic Cyclobutane Intermediate Cycloaddition->Cyclobutane RetroAldol Base-catalyzed Retro-Aldol Cleavage Cyclobutane->RetroAldol FinalCore Functionalized Cyclopentane Core RetroAldol->FinalCore G Start Poor Stereoselectivity in Asymmetric Reaction CheckReagent Verify Purity of Chiral Reagent/Catalyst Start->CheckReagent CheckTemp Confirm Strict Temperature Control CheckReagent->CheckTemp [ Purity OK ] Optimize Systematically Optimize Reaction Conditions CheckReagent->Optimize [ Impure ] CheckSolvent Ensure Anhydrous and High-Purity Solvents CheckTemp->CheckSolvent [ Temp OK ] CheckTemp->Optimize [ Fluctuation ] CheckSolvent->Optimize [ Contaminated ] Success Achieved High Stereoselectivity CheckSolvent->Success [ Purity OK ] Optimize->Success

References

Technical Support Center: Maximizing (-)-Loganin Yield from Cornus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (-)-Loganin from Cornus officinalis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The primary factors affecting this compound yield are the extraction solvent concentration (specifically ethanol), extraction time, and the maturation stage of the Cornus officinalis fruits.[1][2][3] Extraction temperature has been shown to have a relatively minor effect compared to solvent concentration and time.[1][2][3]

Q2: What is the optimal solvent for extracting this compound?

A2: Studies have indicated that an ethanol-water mixture is effective. One study using response surface methodology identified an optimal ethanol concentration of 32.0% for maximizing Loganin yield.[1][2][3] Another study found that 100% methanol using reflux extraction provided the highest efficiency for extracting Loganin along with other active constituents.[4]

Q3: How does the maturation stage of Cornus officinalis fruits affect Loganin content?

A3: The Loganin content is significantly higher in unripe fruits compared to ripe fruits.[1][2][3] As the fruit matures, the concentration of Loganin decreases. For maximal yield, it is recommended to use unripe fruits.[1][2]

Q4: What is a recommended analytical method for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a commonly used and effective method for the simultaneous determination and quantification of Loganin and other iridoid glycosides in Cornus officinalis extracts.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal Extraction Solvent: The ethanol concentration in your solvent may be too high or too low.Optimize the ethanol concentration. A study suggests an optimal concentration of 32.0% ethanol in water.[1][2][3] You may need to perform a small-scale optimization study for your specific plant material.
Inappropriate Extraction Time: The extraction duration may be too short to effectively extract the compound or too long, potentially leading to degradation.An optimized extraction time of approximately 46.7 minutes has been reported.[1][2][3] Experiment with different extraction times to find the optimum for your setup.
Fruit Maturity: You may be using ripe or overly mature Cornus officinalis fruits.Use unripe fruits for extraction, as they have a higher Loganin content.[1][2][3]
Inefficient Extraction Method: The chosen extraction method (e.g., simple maceration) may not be efficient enough.Consider more advanced extraction techniques such as ultrasonic-assisted extraction or reflux extraction, which have been shown to be effective.[4][6]
Inconsistent Results Variability in Plant Material: There can be natural variations in Loganin content based on the source, cultivation, and post-harvest processing of the Cornus officinalis fruits.Ensure you are using a consistent source of plant material. If possible, have the raw material authenticated and analyzed for its initial Loganin content.
Inaccurate Quantification: Issues with your analytical method (e.g., HPLC) can lead to inconsistent readings.Calibrate your HPLC system regularly. Use a validated method with a proper standard curve for Loganin. Ensure proper sample preparation and filtration before injection.
Presence of Impurities in the Extract Non-selective Extraction: The solvent system may be co-extracting a large number of other compounds.Employ a multi-step purification process after the initial extraction. This can include liquid-liquid partitioning, column chromatography (e.g., silica gel, Sephadex), or preparative HPLC.

Experimental Protocols

Optimized Ethanol-Water Extraction Protocol

This protocol is based on the response surface methodology optimization for maximizing this compound yield.[1][2][3]

  • Material Preparation: Use dried, unripe Cornus officinalis fruits. Grind the fruits into a fine powder.

  • Extraction Solvent: Prepare a 32.0% (v/v) solution of ethanol in deionized water.

  • Extraction Process:

    • Mix the powdered fruit material with the extraction solvent. A solid-to-liquid ratio of 1:30 (g/mL) has been used in some studies.[6]

    • Maintain the extraction temperature at 46.2 °C.

    • Continuously stir the mixture for 46.7 minutes.

  • Filtration and Concentration:

    • Filter the mixture through an appropriate filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be used for further purification or analysis.

Reflux Extraction with Methanol Protocol

This protocol is suitable for efficient extraction of Loganin and other active compounds.[4]

  • Material Preparation: Use dried and powdered Cornus officinalis fruits.

  • Extraction Solvent: Use 100% methanol.

  • Extraction Process:

    • Place the powdered fruit material in a round-bottom flask.

    • Add the methanol to the flask.

    • Set up a reflux apparatus and heat the mixture to the boiling point of methanol.

    • Conduct the reflux extraction for 2 hours.

  • Filtration and Concentration:

    • After cooling, filter the mixture to separate the extract.

    • Concentrate the methanol extract using a rotary evaporator.

Quantitative Data Summary

Extraction Method Solvent Temperature (°C) Time (min) Yield of this compound Reference
Optimized Solvent Extraction32.0% Ethanol46.246.710.4 µg/mg dried fruit[1][2][3]
Ultrasonic-Assisted55% Ethanol40251.513% of extract[6]
Reflux Extraction100% MethanolBoiling point120Not explicitly quantified in µg/mg, but deemed most efficient[4]
Fruit Maturation Stage This compound Content Reference
Unripe Fruits18.0 µg/mg extract[1][2][3]
Ripe Fruits13.3 µg/mg extract[1][2][3]

Visualizations

Experimental Workflow for Loganin Extraction and Analysis

ExtractionWorkflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Purification Start Start: Select Unripe Cornus officinalis Fruits Grind Grind Fruits to Powder Start->Grind Extraction Solvent Extraction (e.g., 32% Ethanol) Grind->Extraction Parameters Control Parameters: - Temperature (46.2°C) - Time (46.7 min) Extraction->Parameters Filter Filter to Separate Solid Residue Extraction->Filter Concentrate Concentrate Extract (Rotary Evaporator) Filter->Concentrate HPLC Quantitative Analysis (HPLC-DAD) Concentrate->HPLC Purify Further Purification (e.g., Column Chromatography) HPLC->Purify FinalProduct Pure this compound Purify->FinalProduct TroubleshootingYield Problem Problem: Low this compound Yield Cause1 Potential Cause 1: Fruit Maturity Problem->Cause1 Cause2 Potential Cause 2: Extraction Parameters Problem->Cause2 Cause3 Potential Cause 3: Extraction Method Problem->Cause3 Solution1 Solution: Use Unripe Fruits Cause1->Solution1 Solution2_1 Solution: Optimize Solvent (e.g., 32% Ethanol) Cause2->Solution2_1 Solution2_2 Solution: Optimize Time & Temp (e.g., 46.7 min, 46.2°C) Cause2->Solution2_2 Solution3 Solution: Consider Reflux or Ultrasonic-Assisted Extraction Cause3->Solution3

References

Technical Support Center: (-)-Loganin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of (-)-Loganin in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability in aqueous solutions a concern for researchers?

This compound is an iridoid glycoside, a class of monoterpenoids found in various plants. It is a subject of interest in pharmacological research due to its potential biological activities, including neuroprotective and anti-inflammatory effects[1][2]. The stability of this compound in aqueous solutions is a critical concern because it is susceptible to degradation. This instability can lead to a decrease in the concentration of the active compound during experiments, resulting in inaccurate and unreliable data. Furthermore, the formation of degradation products could potentially interfere with the experimental results.

2. What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of iridoid glycosides like this compound is significantly affected by several factors:

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the ester and glycosidic bonds within the this compound molecule[3][4].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions[5].

  • Light Exposure: Similar to many complex organic molecules, exposure to light, particularly UV radiation, can induce photodegradation.

3. What are the potential degradation pathways for this compound in aqueous solutions?

Based on its chemical structure, which includes an ester and a glycosidic bond, the primary degradation pathway for this compound in aqueous solutions is hydrolysis.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the glycosidic bond is susceptible to cleavage, releasing the sugar moiety and the aglycone. The ester group can also be hydrolyzed.

  • Base-catalyzed hydrolysis (Saponification): In alkaline conditions, the ester group is readily hydrolyzed to form a carboxylate salt and an alcohol[2]. The glycosidic linkage may also be affected.

4. How can I monitor the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound solutions. This technique allows for the separation and quantification of the intact this compound from its degradation products, providing a clear picture of the compound's stability over time under specific conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.

Issue 1: Rapid Loss of this compound Potency in Experiments

Question: I am observing a significant decrease in the biological effect of my this compound solution shortly after preparation. What could be the cause?

Answer: This issue is likely due to the degradation of this compound in your experimental solution. To troubleshoot this, consider the following:

  • pH of the Medium: Verify the pH of your solvent or buffer. This compound is most stable in a neutral to slightly acidic environment. If your medium is too acidic or alkaline, it will accelerate hydrolysis.

  • Working Temperature: High temperatures will increase the degradation rate. Prepare solutions fresh before use and keep them cooled on ice if the experiment allows. For storage, always use low temperatures (-20°C or -80°C).

  • Light Exposure: Protect your solutions from light by using amber vials or by wrapping the containers with aluminum foil.

G cluster_0 Troubleshooting this compound Degradation A Observed Loss of Potency B Check pH of Solution A->B C Check Temperature B->C pH is Optimal E Adjust to Neutral/Slightly Acidic pH B->E pH is Acidic/Alkaline D Check Light Exposure C->D Temp is Low F Maintain Low Temperature C->F Temp is High G Protect from Light D->G Exposed H Stable this compound Solution D->H Protected E->C F->D G->H

Caption: A logical workflow for troubleshooting the degradation of this compound in aqueous solutions.

Issue 2: Inconsistent and Irreproducible Experimental Results

Question: My experimental results with this compound are highly variable between different batches of solutions and even within the same day. How can I improve reproducibility?

Answer: Inconsistent results are often a direct consequence of compound instability. To ensure reproducibility:

  • Prepare Fresh Solutions: The best practice is to prepare a fresh solution of this compound for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Use a Validated Stock Solution Protocol: If you need to use a stock solution, dissolve this compound in a suitable, non-aqueous solvent like DMSO at a high concentration, aliquot it into single-use vials, and store it at -80°C. This minimizes freeze-thaw cycles and exposure to aqueous environments until the final dilution into your experimental medium.

  • Perform a Stability Check: If you suspect instability under your specific experimental conditions, perform a preliminary stability study using HPLC to determine the degradation rate.

Data Presentation

The following tables provide a template for presenting stability data for this compound. Note: The data presented here is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C
pHTime (hours)This compound Concentration (% of Initial)
3.00100
490
882
2465
5.00100
498
895
2488
7.40100
499
897
2491
9.00100
485
870
2440
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.4
TemperatureTime (hours)This compound Concentration (% of Initial)
4°C0100
2499
4898
25°C (Room Temp)0100
2494
4888
37°C0100
2491
4882

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to quantify this compound and its degradation products.

1. Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV/Vis or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Purified water (HPLC grade)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

5. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

G cluster_1 Stability-Indicating HPLC Method Workflow A Method Development (Column, Mobile Phase, etc.) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples by HPLC B->C D Peak Purity Analysis C->D E Method Optimization D->E Co-elution Observed F Method Validation (ICH Guidelines) D->F All Peaks Pure E->C G Validated Stability-Indicating Method F->G

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

References

Technical Support Center: Optimization of HPLC-UV for (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the successful detection and quantification of (-)-Loganin using HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound analysis? A1: A reversed-phase C18 column is the most common and effective choice for separating this compound.[1][2] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides good resolution and efficiency.[1]

Q2: What is the optimal UV detection wavelength (λmax) for this compound? A2: The optimal UV detection wavelength for this compound is between 236 nm and 240 nm.[1][2] Studies of related iridoid glycosides confirm strong absorbance in this near-UV range.[3] It is always recommended to verify the λmax by running a UV spectrum of a Loganin standard in your mobile phase.

Q3: What mobile phase composition is typically used? A3: A common mobile phase is a mixture of acetonitrile or methanol with water.[1][2] The aqueous portion is often acidified with 0.1% to 0.5% phosphoric acid or formic acid to improve peak shape by suppressing the ionization of silanol groups on the column packing.[1][2][4] An example isocratic mobile phase is Acetonitrile:Water (16:84) containing 0.5% orthophosphoric acid.[2]

Q4: How should standards and samples be prepared for analysis? A4: A stock solution of this compound standard should be prepared in HPLC-grade methanol at a concentration of 1 mg/mL and then diluted to create a calibration curve (e.g., 25-200 µg/mL).[2] For plant extracts, a methanolic extraction is common, after which the dried residue is redissolved in methanol or the initial mobile phase.[2] All solutions must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to prevent system clogs.[1][2]

Troubleshooting Guide

This section addresses specific chromatographic issues you may encounter.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Why is my Loganin peak tailing?

    • Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the C18 column packing can interact with the analyte, causing tailing.

      • Solution: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress silanol activity.[1]

    • Possible Cause 2: Column Contamination or Wear. The column inlet frit may be blocked, or the stationary phase may be degraded.

      • Solution: First, try reversing and flushing the column with a strong organic solvent. If this fails, replace the guard column.[5] If the problem persists, the analytical column may need to be replaced.[6]

    • Possible Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

      • Solution: Use shorter, narrower internal diameter PEEK tubing (e.g., 0.005 inches) to connect the components.[5]

  • Why is my Loganin peak fronting?

    • Possible Cause: Sample Overload. Injecting too high a concentration of the analyte can saturate the column.

      • Solution: Dilute the sample or decrease the injection volume.[7]

    • Possible Cause: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort.

      • Solution: Whenever possible, dissolve the standard and sample in the initial mobile phase.

Problem 2: Unstable or Drifting Baseline

  • What causes baseline noise or drift in my chromatogram?

    • Possible Cause 1: Mobile Phase Issues. The mobile phase may be poorly mixed, not degassed, or contaminated.

      • Solution: Prepare fresh mobile phase using HPLC-grade solvents.[6] Ensure it is thoroughly mixed and degassed using an online degasser, sonication, or helium sparging.[7]

    • Possible Cause 2: System Contamination. The detector flow cell or column may be contaminated.

      • Solution: Flush the system and flow cell with a strong, miscible solvent like isopropanol or methanol.[7]

    • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the refractive index of the mobile phase and detector performance.

      • Solution: Use a thermostatted column oven to maintain a stable temperature for the column and pre-heat the mobile phase.[5]

    • Possible Cause 4: Detector Lamp Failure. The UV detector lamp may be nearing the end of its life, causing inconsistent energy output.

      • Solution: Check the lamp energy. If it is low, replace the lamp.[5]

Problem 3: Inconsistent Retention Times

  • Why is the retention time for Loganin shifting between injections?

    • Possible Cause 1: Inadequate Column Equilibration. The column may not have reached equilibrium with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs until stable retention times are achieved (typically 10-15 column volumes).[5]

    • Possible Cause 2: Pump or Flow Rate Issues. Air bubbles in the pump head or leaks in the system can cause flow rate fluctuations.

      • Solution: Purge the pump to remove any air bubbles.[7] Check all fittings for leaks and tighten or replace as necessary.[6]

    • Possible Cause 3: Mobile Phase Composition Change. Evaporation of the organic solvent or improper mixing can alter the mobile phase composition over time.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5]

Experimental Protocols & Data

Detailed HPLC-UV Protocol for this compound

This protocol provides a robust starting point for method development.

  • Instrumentation & Reagents

    • HPLC system with UV/Vis or DAD detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Solvents: HPLC-grade acetonitrile, methanol, and water.

    • Reagents: Orthophosphoric acid or formic acid.

    • This compound reference standard.

  • Standard Preparation

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Create working standards (e.g., 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution with methanol.[2]

    • Filter all solutions through a 0.2 µm membrane filter.[2]

  • Sample Preparation (from Plant Material)

    • Perform a Soxhlet extraction on the dried plant material using methanol for approximately 2-6 hours.[2]

    • Evaporate the solvent to obtain a dry residue.

    • Accurately weigh 10 mg of the residue and dissolve it in 10 mL of HPLC-grade methanol.[2]

    • Filter the solution through a 0.2 µm membrane filter prior to injection.[2]

  • Chromatographic Conditions

    • The following table summarizes the recommended starting parameters.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (16:84, v/v) with 0.5% Phosphoric Acid[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 - 20 µL[1][2]
Column Temperature 30-35 °C (or ambient)[1]
Detection Wavelength 236 nm[2]
Method Validation Parameters

The following table presents typical performance characteristics for a validated HPLC-UV method. These values should be established and verified within your own laboratory.

ParameterTypical Value/RangeDescription
Linearity (r²) ≥ 0.999Correlation coefficient for the calibration curve over the specified range.[8]
Precision (%RSD) < 2%Relative Standard Deviation for repeat injections (intra- and inter-day).[9]
Accuracy (% Recovery) 98 - 102%The percentage of analyte recovered from a spiked matrix sample.[8]
Limit of Detection (LOD) Analyte-specificThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte-specificThe lowest concentration of analyte that can be accurately and precisely quantified.

Visualized Workflows

HPLC Analysis Workflow

The following diagram illustrates the standard workflow for analyzing this compound from sample preparation to final data analysis.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Loganin Standards setup Set Up HPLC Method Parameters prep_std->setup prep_sample Extract & Prepare Sample prep_sample->setup prep_mobile Prepare & Degas Mobile Phase prep_mobile->setup equilibrate Equilibrate System setup->equilibrate inject Inject Sample & Acquire Data equilibrate->inject integrate Integrate Chromatogram inject->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC-UV analysis of this compound.

Troubleshooting Peak Tailing

This decision tree provides a logical path to diagnose and solve issues related to chromatographic peak tailing.

start Problem: Peak Tailing Observed q1 Is mobile phase acidified (e.g., 0.1% H₃PO₄)? start->q1 a1_no Add 0.1% H₃PO₄ or HCOOH to mobile phase q1->a1_no No q2 Is a guard column installed? q1->q2 Yes a1_no->q2 Re-analyze a2_yes Replace guard column q2->a2_yes Yes a2_no Install a new guard column q2->a2_no No q3 Is sample solvent weaker than mobile phase? a2_yes->q3 Re-analyze a2_no->q3 Re-analyze a3_no Re-dissolve sample in mobile phase q3->a3_no No end If problem persists, reverse-flush or replace analytical column q3->end Yes a3_no->end Re-analyze

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Overcoming low solubility of (-)-Loganin in specific solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Loganin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various experimental setups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: this compound powder is not dissolving in the chosen solvent.

  • Possible Cause: The selected solvent has low dissolving power for this compound.

  • Solution:

    • Verify Solvent Selection: Consult the solubility data table below to ensure you are using an appropriate solvent. For aqueous solutions, this compound is highly soluble in water and PBS (pH 7.2)[1]. For organic solvents, DMSO and DMF are effective, while solubility is lower in ethanol and methanol[1]. It is practically insoluble in ether, ethyl acetate, acetone, and chloroform.

    • Co-solvency: If a purely organic or aqueous solvent is not suitable for your experiment, consider a co-solvent system. For instance, dissolving this compound in a small amount of DMSO before adding it to your aqueous experimental medium can be effective[2].

    • Gentle Heating: For some solvents, gentle warming (e.g., to 37°C) and sonication can aid dissolution[3]. However, avoid excessive heat, which may degrade the compound.

Issue 2: A precipitate forms after preparing the this compound solution.

  • Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen solvent or at the storage temperature.

  • Solution:

    • Review Concentration: Check the solubility data to ensure the prepared concentration is not above the saturation point.

    • Storage Conditions: Store stock solutions at the recommended temperature. For DMSO stock solutions, storage at -20°C or -80°C is advised to prevent precipitation and degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Possible Cause 2 (for cell culture applications): Interaction with components in the cell culture medium.

  • Solution:

    • Final DMSO Concentration: When adding a DMSO stock solution to cell culture media, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid both cytotoxicity and precipitation of the compound.

    • Media Components: Highly concentrated salts or proteins in the media can sometimes lead to the precipitation of dissolved compounds. Prepare a fresh batch of media and test the solubility of this compound again. When preparing media with supplements, add each component individually and ensure complete dissolution before adding the next to prevent the formation of insoluble salts.

Issue 3: Inconsistent experimental results are observed.

  • Possible Cause: Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.

  • Solution:

    • Visual Inspection: Always visually inspect your this compound solutions for any signs of precipitation before use. If precipitates are observed, try to redissolve them using the methods described above (gentle heating, sonication). If dissolution is not possible, prepare a fresh solution.

    • Fresh Stock Solutions: Prepare fresh stock solutions regularly. The stability of this compound in various solvents over long periods may vary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. This compound is highly soluble in DMSO[1][4]. This stock can then be diluted into aqueous buffers or cell culture media to the final desired concentration.

Q2: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be aliquoted into smaller volumes and stored at -20°C for short-term storage or -80°C for long-term storage. This minimizes the number of freeze-thaw cycles, which can affect the stability and solubility of the compound.

Q3: Can I dissolve this compound directly in water or PBS?

Yes, this compound is completely soluble in water and PBS (pH 7.2)[1]. This makes it suitable for direct preparation of aqueous solutions for various experiments.

Q4: What should I do if I observe precipitation when adding my DMSO stock of this compound to my aqueous experimental buffer?

This is a common issue when a compound is much less soluble in the final aqueous solution than in the DMSO stock. To mitigate this:

  • Decrease the Stock Concentration: Use a lower concentration of your DMSO stock solution.

  • Increase the Final Volume: Add the DMSO stock to a larger volume of the aqueous buffer to ensure the final DMSO concentration is low and the this compound concentration is below its solubility limit in the mixed solvent system.

  • Vortex While Adding: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
WaterCompletely Soluble-[1]
DMSO1025.62[1]
DMF1538.43[1]
PBS (pH 7.2)1025.62[1]
EthanolSoluble-[1]
MethanolSoluble-[1]
EtherPractically Insoluble-
Ethyl AcetatePractically Insoluble-
AcetonePractically Insoluble-
ChloroformPractically Insoluble-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent Method

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity. Visually inspect for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute Stock into Buffer thaw->dilute warm_buffer Warm Aqueous Buffer warm_buffer->dilute mix Mix and Visually Inspect dilute->mix signaling_pathway cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects Loganin This compound NFkB NF-κB Pathway Loganin->NFkB MAPK MAPK Pathway (ERK, p38, JNK) Loganin->MAPK JAK_STAT JAK/STAT Pathway Loganin->JAK_STAT PI3K_Akt PI3K/Akt Pathway Loganin->PI3K_Akt Inflammation ↓ Inflammation NFkB->Inflammation Oxidative_Stress ↓ Oxidative Stress NFkB->Oxidative_Stress MAPK->Inflammation Apoptosis ↓ Apoptosis MAPK->Apoptosis JAK_STAT->Inflammation PI3K_Akt->Apoptosis inhibition of Neuroprotection ↑ Neuroprotection PI3K_Akt->Neuroprotection

References

Technical Support Center: Enhancing the Bioavailability of (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of (-)-Loganin. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is limited by two main factors:

  • Poor Aqueous Solubility: Loganin's low water solubility can hinder its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption, Loganin undergoes significant metabolism in the intestines and liver.[1][2] Evidence suggests the involvement of cytochrome P450 enzymes in its metabolic pathways.[3][4] Additionally, Loganin is a substrate for the efflux transporters Multidrug Resistance-Associated Protein (MRP) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[1] Studies in rats have shown the absolute oral bioavailability of Loganin to be as low as approximately 4.87%.

Q2: What are the potential formulation strategies to improve the solubility and dissolution rate of this compound?

A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound:

  • Solid Dispersions: This technique involves dispersing Loganin in an inert hydrophilic carrier at the solid state. Amorphous solid dispersions can prevent the crystallization of the drug, thereby increasing its solubility and dissolution rate.[5][6][7][8]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like Loganin within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[9][10][11][12][13]

  • Phytosomes: These are lipid-compatible molecular complexes of Loganin and phospholipids (like phosphatidylcholine). Phytosomes can improve the absorption and bioavailability of phytoconstituents.[14][15][16][17][18]

  • Nanotechnology-Based Formulations:

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate Loganin, protecting it from degradation and enhancing its absorption.[19][20]

    • Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[20][21]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.[22][23][24][25][26]

Troubleshooting Guides

Issue 1: Low and variable oral absorption of this compound in preclinical animal studies.

Potential Cause: Poor aqueous solubility and efflux by MRP and BCRP transporters.

Proposed Solutions:

  • Develop a Solid Dispersion Formulation:

    • Rationale: To enhance the dissolution rate of Loganin.

    • Experimental Protocol: See "Key Experimental Protocols" section below.

  • Formulate a Cyclodextrin Inclusion Complex:

    • Rationale: To improve the aqueous solubility of Loganin.

    • Experimental Protocol: See "Key Experimental Protocols" section below.

  • Co-administration with Efflux Transporter Inhibitors:

    • Rationale: To block the pumping of Loganin back into the intestinal lumen. Piperine is a well-known bio-enhancer that inhibits efflux pumps.[27][28][29][30][31]

    • Experimental Protocol: See "Key Experimental Protocols" section below.

Issue 2: Significant degradation of this compound observed, suggesting extensive first-pass metabolism.

Potential Cause: Metabolism by cytochrome P450 enzymes in the gut wall and liver.

Proposed Solutions:

  • Co-administration with a CYP450 Inhibitor:

    • Rationale: To reduce the metabolic breakdown of Loganin. Piperine also exhibits inhibitory effects on CYP3A4.[30]

    • Experimental Protocol: See "Key Experimental Protocols" section below for co-administration with piperine.

  • Develop a Nanoparticulate Delivery System (e.g., SLNs or Liposomes):

    • Rationale: Encapsulation within nanoparticles can protect Loganin from metabolic enzymes and may facilitate lymphatic absorption, bypassing the portal circulation and first-pass hepatic metabolism.[19][21][32]

    • Experimental Protocol: See "Key Experimental Protocols" section below.

  • Prodrug Approach:

    • Rationale: To mask the metabolic sites of the Loganin molecule and improve its physicochemical properties for better absorption. The prodrug would then be converted to the active Loganin in vivo.

    • Experimental Protocol: This would involve chemical synthesis to attach a promoiety to Loganin, followed by in vitro and in vivo evaluation of the prodrug's stability, conversion rate, and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the potential improvements in pharmacokinetic parameters that can be achieved with the proposed strategies, based on studies with other poorly bioavailable compounds.

Table 1: Enhancement of Bioavailability with Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyCompound ExampleCarrier/Key ExcipientsFold Increase in AUC (Relative Bioavailability)Reference
Solid DispersionLinarinPVP K303.36[4]
MagnololHPMCAS2.17[6]
LiposomesPolydatinPhosphatidylcholine, Cholesterol2.83[21]
RheinPhosphatidylcholine, CholesterolSignificantly enhanced[20]
SEDDSPuerarinOleic acid, Tween 80, Propylene glycolSignificantly improved Cmax and AUC[23]

Table 2: Enhancement of Bioavailability with Co-administration Strategies

Co-administered AgentDrug ExampleMechanism of ActionFold Increase in AUCReference
PiperineAmoxycillin TrihydrateInhibition of metabolizing enzymesSignificant increase[28]
PiperineCefotaxime SodiumInhibition of metabolizing enzymesSignificant increase[28]
PiperineDomperidoneInhibition of metabolismSignificant increase[31]
PiperineDocetaxelInhibition of CYP3A4 and P-gpSignificant increase[29]

Key Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, HPMCAS) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

  • Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Accurately weigh this compound and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 molar ratio.

  • Place the cyclodextrin in a glass mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to moisten the powder.

  • Triturate the mixture to form a homogeneous paste.

  • Add the this compound powder to the paste and continue kneading for 60 minutes.

  • During kneading, add more of the water-ethanol mixture if necessary to maintain a suitable consistency.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex and sieve it to obtain a uniform powder.

  • Store the inclusion complex in a desiccator.

  • Characterize the complex for complexation efficiency, solubility, and in vitro dissolution.

Protocol 3: In Vivo Pharmacokinetic Study of a Bioavailability-Enhanced this compound Formulation
  • Use healthy adult male Sprague-Dawley or Wistar rats (200-250 g).

  • Fast the animals overnight (12 hours) with free access to water before the experiment.

  • Divide the animals into groups (n=6 per group), e.g., Control (Loganin suspension), Formulation A (e.g., Loganin solid dispersion), Formulation B (e.g., Loganin with piperine).

  • Administer the respective formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of Loganin. For the co-administration group, administer piperine (e.g., 20 mg/kg) 30 minutes before Loganin.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of Loganin in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and relative bioavailability) using appropriate software.

Visualizations

Loganin_Metabolism_and_Efflux cluster_gut_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_inhibitors Inhibitors Loganin_Oral This compound (Oral) Loganin_Int This compound Loganin_Oral->Loganin_Int Passive Diffusion CYP450 CYP450 Enzymes Loganin_Int->CYP450 Metabolism MRP_BCRP MRP/BCRP Transporters Loganin_Absorbed Absorbed this compound Loganin_Int->Loganin_Absorbed Absorption Metabolites Metabolites CYP450->Metabolites MRP_BCRP->Loganin_Oral Efflux Piperine Piperine Piperine->CYP450 Inhibits Piperine->MRP_BCRP Inhibits Other_Inhibitors Specific Inhibitors Other_Inhibitors->MRP_BCRP Inhibits

Caption: Metabolic and Efflux Pathways of this compound and Points of Inhibition.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Start Problem: Low Bioavailability of this compound Strategy Select Strategy: - Solid Dispersion - Nanoparticles - SEDDS - Co-administration Start->Strategy Preparation Formulation Preparation Strategy->Preparation Characterization Physicochemical Characterization (Solubility, Particle Size, etc.) Preparation->Characterization InVitro In Vitro Dissolution/ Release Studies Characterization->InVitro Optimized Formulation InVivo In Vivo Pharmacokinetic Study in Animals InVitro->InVivo DataAnalysis Data Analysis (AUC, Cmax, F%) InVivo->DataAnalysis DataAnalysis->Strategy Feedback for Optimization Conclusion Conclusion on Bioavailability Enhancement DataAnalysis->Conclusion

Caption: Workflow for Enhancing this compound Bioavailability.

Signaling_Pathway_Inhibition cluster_AngII Angiotensin II Signaling AngII Angiotensin II Receptor AT1 Receptor AngII->Receptor JAK2 JAK2 Receptor->JAK2 IkBa IκBα p_IkBa p-IκBα Receptor->p_IkBa activates p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 Hypertrophy Cardiac Hypertrophy p_STAT3->Hypertrophy NFkB_p65 NF-κB p65 p_p65 p-p65 p_p65->Hypertrophy p_IkBa->p_p65 Loganin This compound Loganin->p_JAK2 Inhibits Loganin->p_p65 Inhibits Loganin->p_IkBa Inhibits

Caption: Inhibition of Pro-hypertrophic Signaling by this compound.[33]

References

Refinement of purification protocols for high-purity (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of purification protocols for high-purity (-)-Loganin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

FAQ 1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield can be a significant issue in natural product isolation.[1] Several factors throughout the purification process could be contributing to this problem. Here’s a step-by-step troubleshooting guide:

  • Initial Extraction:

    • Incomplete Extraction: The initial solvent extraction may not be efficient. Ensure the plant material is finely powdered to maximize surface area. The choice of solvent is also critical. While methanol is commonly used, the polarity and duration of extraction should be optimized.[2] Consider using techniques like Soxhlet extraction for exhaustive extraction.[2]

    • Degradation during Extraction: this compound can be susceptible to degradation at high temperatures or in the presence of certain enzymes in the plant material.[3] Consider performing extractions at lower temperatures or using methods that minimize extraction time.

  • Solvent Partitioning:

    • Suboptimal Solvent System: The partitioning of this compound into the desired solvent phase (e.g., ethyl acetate) depends on the polarity of the solvents used.[2] If the yield is low, consider adjusting the solvent ratios or trying alternative solvents to improve the partitioning efficiency.

    • Emulsion Formation: Emulsions can form at the interface of the two solvent layers, trapping your compound. If this occurs, try adding a small amount of brine or centrifuging the mixture to break the emulsion.

  • Chromatography:

    • Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase of your chromatography column. This can be a problem with highly active silica gel. Consider using a less active stationary phase or a different purification technique like High-Speed Counter-Current Chromatography (HSCCC), which avoids solid stationary phases.[3][4]

    • Co-elution with Impurities: If this compound is not separating well from other compounds, it can lead to losses in subsequent purification steps. Optimizing the mobile phase composition is crucial for better separation.

  • Recrystallization:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is low, too much of the compound may be remaining in the mother liquor. Try a different solvent or a solvent mixture.

    • Using Too Much Solvent: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining dissolved even after cooling.[5] Use the minimum amount of hot solvent required to dissolve your crude product.

FAQ 2: The purity of my isolated this compound is below 98%. How can I remove the remaining impurities?

Achieving high purity is essential for research and drug development.[6] If you are struggling with persistent impurities, consider the following:

  • Identify the Impurities: If possible, use analytical techniques like HPLC-MS or NMR to identify the nature of the major impurities. Knowing if they are more or less polar than this compound will help in selecting the appropriate purification strategy.

  • Refine Chromatographic Conditions:

    • Gradient Elution: If you are using isocratic elution in your column chromatography, switching to a gradient elution can provide better separation of closely related impurities.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like reversed-phase C18 or specialized resins. Macroporous resins have been shown to be effective in the preliminary purification of iridoid glycosides.[4]

    • High-Performance Liquid Chromatography (HPLC): For final polishing to achieve very high purity, preparative HPLC is often the method of choice.

  • Employ Orthogonal Purification Techniques: Combining different purification methods that rely on different separation principles can be very effective. For example, after a normal-phase column chromatography step, you could use a reversed-phase HPLC or HSCCC.

  • Optimize Recrystallization:

    • Slow Cooling: Allowing the solution to cool slowly during recrystallization promotes the formation of purer crystals, as impurities are less likely to be trapped in the crystal lattice.[7]

    • Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor containing impurities.

FAQ 3: I suspect my this compound is degrading during the purification process. What are the signs and how can I prevent it?

Degradation can be a major source of yield loss and can introduce new impurities.[8]

  • Signs of Degradation:

    • Color Change: A noticeable change in the color of your extract or purified fractions can indicate degradation.

    • Appearance of New Spots on TLC/Peaks in HPLC: The emergence of new spots on a TLC plate or new peaks in an HPLC chromatogram that were not present in the initial extract is a strong indicator of degradation.

    • Loss of Biological Activity: If you are monitoring the bioactivity of your fractions, a decrease in activity can suggest that the active compound is degrading.

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure. Store extracts and purified fractions at low temperatures (4°C or -20°C) and in the dark.[9][10]

    • pH Control: this compound may be sensitive to acidic or basic conditions. Maintain a neutral pH during extraction and purification steps unless a specific pH is required for a particular separation technique.

    • Minimize Exposure to Air and Light: Some natural products are susceptible to oxidation and photodegradation.[9] Work in an inert atmosphere (e.g., under nitrogen or argon) if necessary and protect your samples from light by using amber vials or covering glassware with aluminum foil.

    • Use Fresh Solvents: Peroxides in old ethers or other solvent impurities can potentially react with and degrade your compound. Use freshly distilled or high-purity solvents.

Quantitative Data Summary

The following table summarizes quantitative data from published this compound purification protocols.

Purification MethodStarting MaterialYieldPurityReference
Solvent Partitioning & RecrystallizationNux vomica fruits0.56g (from precipitate)High (confirmed by HPLC)[2]
Macroporous Resin Chromatography & HSCCCFructus corni11.5 mg (from 50mg sample)98.6%[3][4]
High-Speed Countercurrent Chromatography (HSCCC)Fructus Corni10.2 mg (from 100mg crude extract)94.2%[11]

Detailed Experimental Protocols

1. Protocol for this compound Isolation by Solvent Partitioning and Recrystallization (Adapted from Patil & Laddha, 2017)[2]

  • Extraction:

    • Extract the dried and powdered plant material (e.g., fruit pulp of Nux vomica) with methanol for 6 hours using a Soxhlet apparatus.[2]

    • Filter the methanolic extract and concentrate it under reduced pressure.

  • Solvent Partitioning:

    • Suspend the concentrated extract in water.

    • Partition the aqueous suspension sequentially with petroleum ether and chloroform (three times each) to remove non-polar and fatty substances. Discard the organic layers.[2]

    • Extract the remaining aqueous layer with ethyl acetate three times. The ethyl acetate will extract the more polar this compound.[2]

  • Precipitation and Recrystallization:

    • Combine the ethyl acetate layers and concentrate them under reduced pressure.

    • Precipitate the crude this compound from the concentrated ethyl acetate extract by adding petroleum ether.[2]

    • Filter the precipitate and recrystallize it from ethanol to obtain pure this compound.[2]

2. Protocol for this compound Purification using Macroporous Resin and HSCCC (Adapted from Liu et al., 2009)[3][4]

  • Initial Extraction and Enrichment:

    • Extract the crude plant material (Fructus corni) with 50% methanol using ultrasonic extraction.

    • Subject the crude extract to a macroporous resin column.

    • Elute the column sequentially with 15% and 40% ethanol. The fraction eluted with 40% ethanol will be enriched with this compound.[3][4]

  • HSCCC Purification:

    • Prepare a two-phase solvent system of n-butanol-methanol-1% acetic acid in water (4:1:6, v/v).[3][4]

    • Use the upper phase as the stationary phase and the lower phase as the mobile phase.

    • Dissolve the 40% ethanol fraction in the mobile phase and inject it into the HSCCC instrument.

    • Monitor the effluent and collect the fractions containing this compound.

    • Combine and concentrate the pure fractions to obtain high-purity this compound.

Visualizations

Experimental_Workflow_Solvent_Partitioning start Powdered Plant Material soxhlet Soxhlet Extraction (Methanol) start->soxhlet concentrate1 Concentrate Extract soxhlet->concentrate1 partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) concentrate1->partition concentrate2 Concentrate Ethyl Acetate Fraction partition->concentrate2 precipitate Precipitation (with Petroleum Ether) concentrate2->precipitate recrystallize Recrystallization (Ethanol) precipitate->recrystallize end High-Purity This compound recrystallize->end Experimental_Workflow_Chromatography start Crude Plant Extract macro_resin Macroporous Resin Chromatography start->macro_resin elution Elution with 40% Ethanol macro_resin->elution hsccc HSCCC Purification elution->hsccc end High-Purity This compound hsccc->end Troubleshooting_Low_Yield cluster_solutions Potential Solutions low_yield Low this compound Yield extraction Inefficient Extraction low_yield->extraction partitioning Poor Partitioning low_yield->partitioning chromatography Chromatography Issues low_yield->chromatography recrystallization Recrystallization Loss low_yield->recrystallization sol_extraction Optimize solvent/method Prevent degradation extraction->sol_extraction sol_partitioning Adjust solvent system Break emulsions partitioning->sol_partitioning sol_chromatography Change stationary phase Optimize mobile phase chromatography->sol_chromatography sol_recrystallization Select better solvent Use minimal solvent recrystallization->sol_recrystallization

References

Technical Support Center: Analysis of (-)-Loganin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (-)-Loganin.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to matrix effects in the quantitative analysis of this compound.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for this compound

Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.

Troubleshooting & Optimization Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solutions A Poor Peak Shape, Low Intensity, or High Variability B Evaluate Sample Preparation A->B C Assess Chromatographic Separation A->C D Check Internal Standard Performance A->D E Implement More Rigorous Sample Cleanup (e.g., LLE or SPE) B->E F Optimize LC Gradient and/or Column Chemistry C->F G Use a Stable Isotope-Labeled Internal Standard D->G

Caption: Troubleshooting workflow for poor this compound signal.

Detailed Steps:

  • Evaluate Sample Preparation: The initial and most critical step is to assess the effectiveness of your sample cleanup method. Simple protein precipitation (PPT) is often insufficient for removing all interfering matrix components.[1]

    • Recommendation: If you are using PPT, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract. One study found that for Loganin analysis in rat plasma, LLE with ethyl acetate was superior to PPT with methanol or acetonitrile, which resulted in high MS noise.[2]

  • Assess Chromatographic Separation: Poor separation between this compound and matrix components can lead to ion suppression or enhancement.

    • Recommendation: Modify your LC gradient to better resolve this compound from the void volume and other endogenous components. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Check Internal Standard Performance: An appropriate internal standard (IS) is crucial for accurate quantification as it can compensate for signal variability caused by matrix effects.

    • Recommendation: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. If a SIL IS for this compound is not available, a structural analog can be used, but it may not perfectly mimic the ionization behavior of the analyte. While one study successfully used chloramphenicol as an IS for a Loganin UPLC-MS/MS method, a SIL IS is the gold standard.[3]

Issue 2: Inconsistent Results Across Different Batches of Biological Matrix

Possible Cause: Lot-to-lot variability of the biological matrix, leading to inconsistent matrix effects.

Troubleshooting & Optimization Workflow:

cluster_0 Problem cluster_1 Verification cluster_2 Mitigation Strategies A Inconsistent Results Across Matrix Batches B Perform Matrix Effect Evaluation with Multiple Lots A->B C Matrix-Matched Calibrators B->C D More Robust Sample Preparation (SPE) B->D E Use of a Stable Isotope-Labeled Internal Standard B->E

Caption: Workflow for addressing matrix lot-to-lot variability.

Detailed Steps:

  • Matrix Effect Evaluation: Quantitatively assess the matrix effect using multiple lots of the biological matrix. This can be done by calculating the matrix factor (MF).

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples. This helps to normalize the matrix effects between your standards and unknown samples.

  • Robust Sample Preparation: Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering components, thus reducing the impact of lot-to-lot variability.

  • Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL IS is the most effective way to compensate for variations in matrix effects, including those between different lots.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.

  • MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Which sample preparation method is best for minimizing matrix effects for this compound?

A3: While the optimal method can be matrix-dependent, more exhaustive techniques are generally better at reducing matrix effects.

  • Protein Precipitation (PPT): Simple and fast, but often provides the least clean extracts, potentially leading to significant matrix effects.[1] A study on Loganin reported high MS noise with PPT using methanol or acetonitrile.[2]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. For Loganin in rat plasma, LLE with ethyl acetate was shown to be a superior method to PPT.[2]

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interfering matrix components and reducing matrix effects.

Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?

A4: As of late 2025, a commercially available SIL internal standard for this compound is not readily found in major supplier catalogs. However, custom synthesis of deuterated or 13C-labeled Loganin is an option offered by several specialized chemical companies.[4][5]

Q5: What are some alternative internal standards if a SIL for this compound is not available?

A5: A structural analog can be used as an internal standard. For a UPLC-MS/MS method for Loganin, chloramphenicol was successfully used.[3] When selecting a structural analog, it is important to choose a compound with similar physicochemical properties (e.g., polarity, pKa) and chromatographic retention time to this compound to ensure it experiences similar matrix effects.

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects for this compound analysis, based on general observations in bioanalysis. Note: Specific quantitative data for this compound is limited in the literature; these are general expectations.

Sample Preparation MethodExpected Matrix EffectAnalyte RecoverySelectivity
Protein Precipitation (PPT) HighModerate to HighLow
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerate
Solid-Phase Extraction (SPE) LowHighHigh

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from a method developed for the analysis of Loganin in rat plasma.[2]

  • Sample Aliquoting: To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Extraction: Add 3.5 mL of ethyl acetate.

  • Vortexing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound in Plasma

This protocol is based on a validated UPLC-MS/MS method for Loganin.[3]

  • Sample Aliquoting: To a 100 µL plasma sample, add the internal standard.

  • Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection.

  • Injection: Inject a suitable volume into the UPLC-MS/MS system.

Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound in Plasma (Conceptual)

This is a conceptual protocol for a reversed-phase SPE. The specific sorbent and wash/elution solvents should be optimized for this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% methanol in water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% H3PO4 in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Visualizations

cluster_0 Sample Preparation Workflow A Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation (PPT) B->C D Liquid-Liquid Extraction (LLE) B->D E Solid-Phase Extraction (SPE) B->E G LC-MS/MS Analysis C->G F Evaporation & Reconstitution D->F E->F F->G F->G

Caption: Overview of sample preparation workflows for this compound analysis.

cluster_0 Matrix Effect Mitigation Strategy A Sample Preparation Optimization E Reduced Matrix Effects & Accurate Quantification A->E B Chromatographic Separation Improvement B->E C Use of Appropriate Internal Standard C->E D Matrix-Matched Calibration D->E

Caption: Key strategies for mitigating matrix effects in LC-MS/MS.

References

Technical Support Center: Scaling Up the Isolation of (-)-)-Loganin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of (-)-Loganin for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data on various isolation methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for isolating this compound?

A1: this compound is an iridoid glycoside found in various plants. The most common and highest concentration sources include the fruit pulp of Strychnos nux-vomica and the fruits of Cornus officinalis (Cornelian cherry).[1][2][3] Other potential sources include Symphoricarpos albus.[4]

Q2: What purity level is required for this compound in preclinical studies?

A2: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a high purity of the drug substance is required, typically ≥98%.[5] Regulatory bodies like the FDA require chemistry, manufacturing, and controls (CMC) information, which includes data on the purity, stability, and characterization of the compound.[6][7] According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and characterized.[4]

Q3: What are the main challenges in scaling up the isolation of this compound?

A3: The primary challenges include:

  • Maintaining Yield and Purity: What works on a small laboratory scale may not translate directly to a larger scale, often resulting in decreased yield and purity.

  • Cost of Solvents and Reagents: Large-scale operations require significant amounts of high-purity solvents and other reagents, which can be a major cost factor.

  • Chromatographic Separation: Scaling up chromatographic steps can be complex. Maintaining resolution and managing the high solvent consumption are key challenges.[8]

  • Compound Stability: this compound, like many natural products, can be sensitive to pH, temperature, and light, which can lead to degradation during the extended processing times of large-scale isolation.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: A combination of analytical techniques should be used to confirm the identity and purity of the isolated compound. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.[1][6]

  • Infrared (IR) Spectroscopy and Ultraviolet (UV) Spectroscopy: To provide additional structural information.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from the plant material. 2. Degradation of this compound during extraction or purification. 3. Loss of compound during solvent partitioning or chromatographic steps.1. Optimize extraction parameters: increase extraction time, use a more efficient solvent system (e.g., ultrasonication with methanol has shown high efficiency for similar compounds).[4] 2. Control temperature and pH during the process. Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions. Store extracts and fractions at low temperatures and protected from light. 3. Ensure complete phase separation during liquid-liquid extraction. Optimize the chromatographic conditions to minimize band broadening and ensure complete elution of the target compound.
Low Purity of Final Product 1. Co-elution of structurally similar compounds, such as morroniside. 2. Inefficient chromatographic separation. 3. Presence of residual solvents or other process-related impurities.1. For co-elution with morroniside, consider using High-Speed Counter-Current Chromatography (HSCCC) with a suitable two-phase solvent system (e.g., n-butanol-methanol-1% acetic acid water).[1][6] Alternatively, optimize the gradient elution in preparative HPLC. 2. Increase the column length, use a smaller particle size stationary phase, or optimize the mobile phase composition and gradient. 3. Incorporate a final recrystallization step.[4] Use high-purity solvents and ensure they are completely removed from the final product, which can be verified by Gas Chromatography (GC).
Difficulty with Recrystallization 1. Presence of impurities that inhibit crystal formation. 2. Inappropriate solvent system. 3. Supersaturation not achieved.1. Further purify the crude loganin using flash chromatography or preparative HPLC before attempting recrystallization. 2. Ethanol has been successfully used for the recrystallization of loganin.[4] Experiment with different solvent/anti-solvent combinations. 3. Slowly cool the saturated solution or slowly evaporate the solvent to induce crystallization. Seeding with a small crystal of pure loganin can also be effective.
Column Fouling or High Backpressure during Chromatography 1. Presence of particulate matter or precipitated compounds in the crude extract. 2. The sample is too viscous.1. Filter the crude extract through a 0.45 µm or 0.22 µm filter before loading it onto the column. 2. Dilute the sample with the initial mobile phase.

Quantitative Data Presentation

The following table summarizes quantitative data from different this compound isolation methods.

Method Source Material Starting Material (g) Yield of this compound (g) Purity (%) Scale Reference
Solvent Partitioning & RecrystallizationStrychnos nux-vomica fruit pulp1000.56Not explicitly stated, but described as "pure"Bench[4]
Macroporous Resin & HSCCCFructus corni0.05 (crude sample)0.011598.6Bench[1][6]
Ultrasonication with Methanol (for Secologanin, a related iridoid)Symphoricarpos albus1 (fresh weight)0.00335Not applicableBench[4]

Experimental Protocols

Method 1: Solvent Partitioning and Recrystallization

This method is suitable for a moderate scale-up and relies on the differential solubility of this compound.

1. Extraction: a. Extract 100g of dried and powdered Strychnos nux-vomica fruit pulp with 500 mL of methanol for 6 hours using a Soxhlet apparatus. b. Filter the methanolic extract and concentrate it under reduced pressure to obtain a crude residue.

2. Solvent Partitioning: a. Suspend the crude residue in water. b. Perform sequential liquid-liquid extractions three times with petroleum ether to remove non-polar compounds. Discard the petroleum ether layers. c. Subsequently, extract the aqueous layer three times with chloroform to remove additional impurities. Discard the chloroform layers. d. Finally, extract the aqueous layer three times with ethyl acetate. This compound will partition into the ethyl acetate layer.

3. Precipitation and Recrystallization: a. Combine the ethyl acetate layers and concentrate under reduced pressure to obtain a concentrated extract. b. Add petroleum ether to the concentrated ethyl acetate extract to precipitate crude this compound. c. Collect the precipitate by filtration. d. Recrystallize the crude precipitate from ethanol to obtain pure this compound crystals.[4]

Method 2: Macroporous Resin Chromatography followed by HSCCC

This method is effective for obtaining high-purity this compound, especially for separating it from other closely related iridoid glycosides.[1][6]

1. Crude Extraction: a. Perform ultrasonic extraction of Fructus corni with 50% methanol. b. Concentrate the extract to obtain a crude sample.

2. Macroporous Resin Column Chromatography: a. Dissolve the crude extract in an appropriate solvent and load it onto a macroporous resin column (e.g., D-101). b. Wash the column with water to remove highly polar impurities. c. Elute the column with a stepwise gradient of ethanol in water (e.g., 15% ethanol, followed by 40% ethanol). Collect the fractions. This compound is expected to elute in the higher ethanol concentration fractions.

3. High-Speed Counter-Current Chromatography (HSCCC): a. Prepare a two-phase solvent system of n-butanol-methanol-1% acetic acid water (4:1:6, v/v). b. Use the upper phase as the stationary phase and the lower phase as the mobile phase. c. Dissolve the enriched fraction from the macroporous resin step in the mobile phase and inject it into the HSCCC system. d. Monitor the effluent at an appropriate wavelength (e.g., 254 nm) and collect the fractions corresponding to the this compound peak. e. Evaporate the solvent from the collected fractions to obtain pure this compound.[1][6]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_purification Purification start Plant Material (e.g., Fructus corni or Nux vomica) extraction Extraction (e.g., Methanol, 50% Methanol with ultrasonication) start->extraction crude_extract Crude Extract extraction->crude_extract solvent_partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->solvent_partitioning macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin recrystallization Recrystallization (Ethanol) solvent_partitioning->recrystallization hsccc High-Speed Counter-Current Chromatography (HSCCC) macroporous_resin->hsccc pure_loganin Pure this compound hsccc->pure_loganin recrystallization->pure_loganin analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_loganin->analysis

Caption: General experimental workflow for the isolation of this compound.

Signaling Pathways of this compound's Anti-inflammatory Action

anti_inflammatory_pathway cluster_tlr4_nfkb TLR4/NF-κB Pathway cluster_jak_stat JAK/STAT3 Pathway loganin This compound tlr4 TLR4 loganin->tlr4 Inhibits jak JAK loganin->jak Inhibits nfkb_activation NF-κB Activation tlr4->nfkb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_activation->pro_inflammatory_cytokines stat3 STAT3 jak->stat3 inflammation Inflammation stat3->inflammation

Caption: this compound's inhibition of pro-inflammatory signaling pathways.

Signaling Pathways of this compound's Neuroprotective Action

neuroprotective_pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_neuroinflammation Neuroinflammation loganin This compound nrf2 Nrf2 Activation loganin->nrf2 Activates nfkb NF-κB Activation loganin->nfkb Inhibits ho1 HO-1 Expression nrf2->ho1 antioxidant_response Antioxidant Response ho1->antioxidant_response inflammatory_mediators Inflammatory Mediators (iNOS, COX-2) nfkb->inflammatory_mediators neuronal_damage Neuronal Damage inflammatory_mediators->neuronal_damage

Caption: Neuroprotective signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of (-)-Loganin and Other Iridoid Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Iridoid glycosides are a diverse class of monoterpenoids found in a wide variety of plants, many of which are used in traditional medicine. These compounds have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of (-)-Loganin against other prominent iridoid glycosides, namely Aucubin, Geniposide, Morroniside, and Swertiamarine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Analysis of Biological Activities

This compound, a key bioactive iridoid glycoside, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Its performance in various experimental models, when compared to other iridoid glycosides, highlights both shared mechanisms and unique therapeutic potentials.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological activities of this compound and other selected iridoid glycosides.

Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides

CompoundAssayCell LineInducerIC50 ValueReference
This compound TNF-α InhibitionNot SpecifiedNot Specified154.6 mM[2]
Aucubin TNF-α InhibitionNot SpecifiedNot Specified11.2 mM[2]
Geniposide TNF-α InhibitionNot SpecifiedNot Specified58.2 mM[2]
Morroniside Nitric Oxide (NO) ProductionRAW 264.7LPSNot explicitly quantified in direct comparison
Swertiamarine Pro-inflammatory Cytokine InhibitionC6 glial cellsLPSSignificant reduction at 10-100 µg/mL[3]

Table 2: Comparative Neuroprotective Activity of Iridoid Glycosides

CompoundAssayCell LineToxinEffective ConcentrationReference
This compound Attenuation of scopolamine-induced memory impairmentIn vivo (mice)ScopolamineNot explicitly quantified in direct comparison[4]
Aucubin Reduction of cerebral ischemia-reperfusion injuryIn vivo (gerbils)Ischemia-reperfusion10 mg/kg[5]
Geniposide Increased cell viabilitySH-SY5YAβ42 aggregates5, 100, and 200 μM[6]
Morroniside Protection against AGE-induced cell proliferationRat Mesangial CellsAdvanced Glycation End products (AGEs)Not explicitly quantified in direct comparison[7]
Swertiamarine Neuroprotection in rotenone-induced Parkinson's disease modelIn vivo (mice)Rotenone100 mg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivities of iridoid glycosides.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro method to assess the anti-inflammatory potential of a compound.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test iridoid glycoside (e.g., this compound, Aucubin, etc.) for 1 hour.

  • Induction of Inflammation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group is treated with LPS alone.

  • Quantification of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death, a model for neurodegenerative diseases.

  • Cell Culture: SH-SY5Y cells are grown in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment and Toxin Induction: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with different concentrations of the iridoid glycoside for a specified period (e.g., 1-2 hours). Subsequently, a neurotoxin such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptide is added to induce neuronal damage.

  • Assessment of Cell Viability: Cell viability is assessed 24-48 hours after toxin exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to the wells, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm. An increase in absorbance in the treated groups compared to the toxin-only group indicates a neuroprotective effect.

  • Apoptosis Assays: To further investigate the mechanism of neuroprotection, apoptosis can be assessed using methods like Hoechst staining to observe nuclear morphology or flow cytometry with Annexin V/Propidium Iodide staining.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and other iridoid glycosides are mediated through the modulation of various intracellular signaling pathways.

This compound

This compound exerts its anti-inflammatory effects by inhibiting the TLR4/NF-κB and JAK/STAT3 signaling pathways.[9] It also activates the Nrf2/HO-1 pathway, which is crucial for its antioxidant and anti-inflammatory responses.[2][10]

Loganin_Signaling cluster_inflammatory Inflammatory Stimulus (LPS) cluster_loganin This compound LPS LPS TLR4 TLR4 LPS->TLR4 Loganin This compound Loganin->TLR4 JAK JAK Loganin->JAK Nrf2 Nrf2 Loganin->Nrf2 NFkB NF-κB TLR4->NFkB TLR4->JAK Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines STAT3 STAT3 JAK->STAT3 STAT3->Inflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Aucubin_Signaling cluster_inflammatory Inflammatory Stimulus cluster_aucubin Aucubin Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 Aucubin Aucubin NFkB NF-κB Aucubin->NFkB TLR4->NFkB Inflammatory_Response Inflammatory Response (Cytokines, etc.) NFkB->Inflammatory_Response Geniposide_Signaling cluster_neurotoxic Neurotoxic Insult cluster_geniposide Geniposide Neurotoxin Neurotoxin (e.g., Aβ) RAGE RAGE Neurotoxin->RAGE Geniposide Geniposide Geniposide->RAGE PI3K PI3K Geniposide->PI3K Inflammation Neuroinflammation RAGE->Inflammation Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Morroniside_Signaling cluster_inflammatory Inflammatory Stimulus cluster_morroniside Morroniside Stimulus Inflammatory Stimulus (LPS) TLR4 TLR4 Stimulus->TLR4 Morroniside Morroniside NFkB NF-κB Morroniside->NFkB Nrf2 Nrf2 Morroniside->Nrf2 TLR4->NFkB Neuroinflammation Neuroinflammation NFkB->Neuroinflammation HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Swertiamarine_Signaling cluster_oxidative_stress Oxidative Stress cluster_swertiamarine Swertiamarine Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Swertiamarine Swertiamarine Swertiamarine->Nrf2 NFkB NF-κB Swertiamarine->NFkB HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Inflammation Inflammation NFkB->Inflammation

References

(-)-Loganin vs. Secologanin: A Comparative Guide to their Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related iridoid glycosides: (-)-Loganin and secologanin. While structurally similar, current research indicates distinct and, in some areas, disparate levels of investigation into their therapeutic potential. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details the experimental protocols utilized in these studies.

At a Glance: Key Bioactivities

BioactivityThis compoundSecologanin
Neuroprotection Well-documentedDemonstrated
Anti-inflammatory Extensively studiedLimited evidence
Hepatoprotective ReportedNot well-studied
Anti-diabetic InvestigatedNot well-studied

Quantitative Bioactivity Data

The following tables summarize quantitative data from key experimental studies, offering a direct comparison of the efficacy of this compound and secologanin in various models.

Table 1: Neuroprotective Effects
CompoundModelDosageKey FindingsReference
This compound Spinal Muscular Atrophy (SMA) Δ7 mouse model20 mg/kg/dayIncreased average lifespan from 10.91 to 16.80 days.[1]
3xTg-AD mouse model of Alzheimer's DiseaseNot specifiedSignificantly reduced Aβ deposition and levels of pTauS396 and pTauS262 in the brain.
Rat model of intracerebral hemorrhage2.5, 5, and 10 mg/kgDose-dependent improvement in neurological functions and reduction in blood-brain barrier permeability.[2]
Secologanin Pilocarpine-induced epilepsy in rats10 mg/kg and 20 mg/kg for 7 daysSignificantly increased latency of myoclonic jerking.[3][3]
Significantly decreased caspase activity.[3][3]
Increased levels of Dopamine and 5-HT.[3][3]
Ameliorated oxidative stress parameters (increased SOD and CAT, decreased LPO).[3][3]
Table 2: Anti-inflammatory Effects
CompoundModelDosage/ConcentrationKey FindingsReference
This compound LPS-stimulated RAW264.7 macrophagesNot specifiedMarkedly attenuated the release of nitric oxide (NO) and prostaglandin E2.[4] Suppressed the expression of TNF-α and IL-1β.[4][4]
Severely burned ratsNot specifiedSignificantly reduced intestinal production of TNF-α, IL-6, and IL-1β.[1][1]
LPS-activated intestinal epithelial Caco-2 cellsNot specifiedInhibited the expression and release of IL-6, TNF-α, and IL-1β in a concentration-dependent manner.[5]
Secologanin --To date, there is a notable lack of direct experimental evidence demonstrating the anti-inflammatory activity of secologanin.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and neuroprotection. In contrast, the direct modulation of signaling pathways by secologanin remains largely unexplored.

This compound Signaling Pathways

Loganin_Signaling cluster_inflammation Anti-inflammatory Pathways cluster_neuroprotection Neuroprotective Pathways LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates JAK_STAT3 JAK/STAT3 TLR4->JAK_STAT3 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines induces JAK_STAT3->Pro_inflammatory_Cytokines induces Loganin_Inflam This compound Loganin_Inflam->TLR4 inhibits Loganin_Inflam->NFkB inhibits Loganin_Inflam->JAK_STAT3 inhibits Oxidative_Stress Oxidative Stress Neuroprotection_Effect Neuroprotection Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 activates HO1->Neuroprotection_Effect promotes Akt Akt mTOR mTOR Akt->mTOR activates mTOR->Neuroprotection_Effect promotes Loganin_Neuro This compound Loganin_Neuro->Nrf2 activates Loganin_Neuro->Akt activates

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the bioactivities of this compound and secologanin.

This compound: Anti-inflammatory Activity in LPS-Stimulated Macrophages

Objective: To investigate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Treatment: Cells were pre-treated with various concentrations of this compound for a specified period before stimulation with LPS (1 µg/mL).

Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatants was determined using the Griess reagent assay.

Pro-inflammatory Cytokine Analysis: The levels of TNF-α, IL-6, and IL-1β in the culture medium were quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and NF-κB pathway-related proteins. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.

Secologanin: Neuroprotective Activity in an Epilepsy Rat Model

Objective: To evaluate the neuroprotective effect of secologanin on neuronal damage in a pilocarpine-induced epilepsy rat model.[3]

Animal Model: Epilepsy was induced in male Wistar rats by intraperitoneal injection of pilocarpine (350 mg/kg).[3]

Treatment: Secologanin (10 mg/kg and 20 mg/kg) was administered orally for 7 days.[3]

Behavioral Assessment: The latency to myoclonic jerks and the duration of generalized tonic-clonic seizures were recorded.

Biochemical Analysis: After the treatment period, brain tissues were collected. Levels of dopamine and 5-HT were measured using high-performance liquid chromatography (HPLC). Activities of superoxide dismutase (SOD), catalase (CAT), and the level of lipid peroxidation (LPO) were determined using commercial assay kits.[3]

Histopathological Examination: Brain sections were stained with hematoxylin and eosin (H&E) to assess neuronal damage.

Caspase Activity Assay: Caspase-3 activity in brain tissue lysates was measured using a colorimetric assay kit.[3]

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Pre_treatment Pre-treatment with This compound or Secologanin Cell_Culture->Pre_treatment Stimulation Induction of Stress/Inflammation (e.g., LPS, Oxidative agent) Pre_treatment->Stimulation Data_Collection_Vitro Data Collection: - Cytokine levels (ELISA) - Protein expression (Western Blot) - Cell viability (MTT assay) Stimulation->Data_Collection_Vitro Analysis_Vitro Data Analysis Data_Collection_Vitro->Analysis_Vitro Animal_Model Animal Model (e.g., Rat, Mouse) Induction Induction of Disease State (e.g., Burn, Epilepsy) Animal_Model->Induction Treatment Administration of This compound or Secologanin Data_Collection_Vivo Data Collection: - Behavioral tests - Biochemical analysis of tissues - Histopathology Treatment->Data_Collection_Vivo Induction->Treatment Analysis_Vivo Data Analysis Data_Collection_Vivo->Analysis_Vivo

References

Cross-validation of different analytical methods for (-)-Loganin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of (-)-Loganin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document summarizes their performance based on experimental data, details their respective methodologies, and provides visual workflows to aid in methodological selection.

Data Presentation: A Side-by-Side Comparison

Performance ParameterHPLC-UVLC-MS/MSHPTLC (Representative)
Linearity (R²) ≥ 0.999> 0.990.997
Limit of Detection (LOD) 0.06 µg/mLNot explicitly stated, but high sensitivity is a key feature6.6 µg/mL
Limit of Quantification (LOQ) 0.20 µg/mLNot explicitly stated, but capable of quantifying low concentrations20 µg/mL
Accuracy (Recovery %) 97.0% - 101.61%Method described as accurate and reliable95% - 98%
Precision (RSD %) < 2.0%Method described as accurate and reliableIntra-day: < 4.9%, Inter-day: < 7.2%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for the quantification of this compound and other iridoid glycosides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of this compound due to its robustness and cost-effectiveness.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of acid like phosphoric acid to improve peak shape). A typical mobile phase composition is acetonitrile:water (12:88, v/v).

  • Flow Rate : A standard flow rate of 1.0 mL/min is generally applied.

  • Detection : UV detection is typically performed at a wavelength of 240 nm.

  • Sample Preparation : Samples are usually dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or when low detection limits are required.

  • Instrumentation : An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column : A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size) is suitable for rapid analysis.

  • Mobile Phase : A gradient elution is typically employed using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate : A flow rate of around 0.3 mL/min is common.

  • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation : Protein precipitation with acetonitrile is a common method for plasma or tissue samples, followed by centrifugation and filtration of the supernatant before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option for quantification. The following is a representative protocol based on the analysis of similar iridoid glycosides.

  • Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application : Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase (Developing Solvent) : A mixture of solvents such as ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v) is used for development.

  • Development : The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis : After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 580 nm after derivatization).

  • Derivatization : Post-chromatographic derivatization with a suitable reagent (e.g., p-dimethylaminobenzaldehyde) may be required to visualize the spots and enhance detection.

Mandatory Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key steps in the three analytical methods discussed.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document in Validation Report compare_criteria->document_results Analytical_Method_Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS/MS cluster_hptlc HPTLC hplcuv_prep Sample Preparation (Filtration) hplcuv_sep Chromatographic Separation (C18 Column) hplcuv_prep->hplcuv_sep hplcuv_det UV Detection hplcuv_sep->hplcuv_det hplcuv_quant Quantification (Peak Area) hplcuv_det->hplcuv_quant lcms_prep Sample Preparation (e.g., Protein Precipitation) lcms_sep Chromatographic Separation (UPLC Column) lcms_prep->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_det Mass Spectrometry (MRM) lcms_ion->lcms_det lcms_quant Quantification (Ion Intensity) lcms_det->lcms_quant hptlc_prep Sample Application (Banding) hptlc_dev Chromatographic Development hptlc_prep->hptlc_dev hptlc_deriv Derivatization (Optional) hptlc_dev->hptlc_deriv hptlc_scan Densitometric Scanning hptlc_deriv->hptlc_scan hptlc_quant Quantification (Spot Intensity) hptlc_scan->hptlc_quant

A Comparative Analysis of the Neuroprotective Effects of (-)-Loganin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of (-)-Loganin and its structurally related analogs, Morroniside and Geniposide, reveals their significant potential in mitigating neuronal damage. This guide provides a comparative analysis of their neuroprotective properties, supported by experimental data, to assist researchers and drug development professionals in this field.

This compound, an iridoid glycoside found in plants such as Cornus officinalis, has demonstrated notable anti-inflammatory, antioxidant, and neuroprotective activities.[1][2] Its analogs, including Morroniside and Geniposide, which share a similar core structure, have also been investigated for their potential therapeutic effects in neurodegenerative disorders. This comparison focuses on their efficacy in various experimental models, the underlying molecular mechanisms, and detailed experimental protocols.

Comparative Efficacy: this compound vs. Morroniside

A study directly comparing the neuroprotective effects of this compound and Morroniside in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) injury provides valuable insights into their relative potency. Both compounds were shown to reduce neurological deficits, lesion volumes, and cell death.[3][4]

ParameterControl (MCAO/R)This compoundMorronisidePCIG (Loganin + Morroniside)Reference
Neurological Deficit Score HighReducedReducedSignificantly Reduced[3][4]
Lesion Volume LargeReducedReducedSignificantly Reduced[3][4]
Cell Death HighReducedReducedSignificantly Reduced[3][4]
SOD Activity (% of Sham) ~43%Increased by ~34%Increased by ~46%Increased by up to ~54%[3]
GSH-Px Activity (% of Sham) ~40%Increased by ~61%Increased by ~67%Increased by up to ~97%[3]
MDA Levels (% of MCAO/R) 100%Decreased by ~24%Decreased by ~24%Decreased by up to ~33%[3]
Protein Carbonyl (% of MCAO/R) 100%Decreased by ~29%Decreased by ~30%Decreased by up to ~36%[3]

*PCIG: Purified Cornel Iridoid Glycoside. Data is approximated from the graphical representations in the cited source.

The combination of Loganin and Morroniside (PCIG) often showed a more pronounced protective effect, suggesting a potential synergistic action.[3]

Neuroprotective Profile of Geniposide

Geniposide, another structural analog of Loganin, has been extensively studied for its neuroprotective effects, particularly in models of Alzheimer's and Parkinson's disease.[5][6][7][8] While direct comparative studies with Loganin are limited, the available data highlights its significant therapeutic potential.

Experimental ModelKey FindingsReference
Alzheimer's Disease (in vitro/in vivo) Reduces amyloid plaques, inhibits tau hyperphosphorylation, prevents memory impairment, reduces oxidative stress and inflammation.[5][7][5][7]
Parkinson's Disease (MPTP mouse model) Restores dopaminergic neuron numbers, increases anti-apoptotic Bcl-2, and reduces pro-apoptotic Bax and caspase-3 activation.[8][8]
Oxidative Stress (PC12 cells) Protects against hydrogen peroxide-induced injury.[9]

Molecular Mechanisms of Neuroprotection

This compound and its analogs exert their neuroprotective effects through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Key Signaling Pathways:
  • NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammation, by preventing the translocation of its p65 subunit to the nucleus.[10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

  • Nrf2/HO-1 Pathway: Both this compound and Morroniside activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][4] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).

  • PI3K/Akt Pathway: Morroniside has been demonstrated to protect oligodendrocytes from oxidative stress-induced injury by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11][12]

  • IGF-1R/GLP-1R Signaling: this compound has been shown to enhance neurotrophic signaling through the activation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Glucagon-like Peptide 1 Receptor (GLP-1R), promoting neuronal survival and function.[13][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

In Vitro Neuroprotection Assay (PC12 cells)
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neuronal Injury: Neurotoxicity is induced by exposing the cells to amyloid-beta (Aβ) peptides (e.g., Aβ25-35) or other neurotoxins like MPP+ or hydrogen peroxide.[10][13]

  • Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for a specific duration (e.g., 1 hour) before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Apoptosis Analysis: Apoptosis can be assessed by methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the activity of caspases (e.g., caspase-3).[10]

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate).[10]

In Vivo Neuroprotection Model (MCAO/R in Rats)
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a specific period (e.g., 2 hours) followed by reperfusion to mimic ischemic stroke.

  • Drug Administration: this compound, Morroniside, or their combination is administered to the animals, typically via intraperitoneal injection, at specific time points before or after the ischemic insult.[3]

  • Neurological Deficit Scoring: Neurological function is evaluated at different time points post-MCAO/R using a standardized scoring system.

  • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3]

  • Biochemical Analysis: Brain tissues are homogenized to measure markers of oxidative stress (e.g., SOD, GSH-Px, MDA) and inflammation.[3]

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB) are determined by Western blotting to elucidate the underlying mechanisms.[3]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the neuroprotective effects of this compound and its analogs.

G This compound Neuroprotective Signaling Pathways Loganin This compound ROS ROS Generation Loganin->ROS inhibits MAPK MAPK Activation (ERK, p38, JNK) Loganin->MAPK inhibits NFkB NF-κB Activation Loganin->NFkB inhibits Apoptosis Apoptosis (Caspase-3 activation) Loganin->Apoptosis inhibits Neuroprotection Neuroprotection Loganin->Neuroprotection Neurotoxin Neurotoxin (e.g., Aβ, MPP+) Neurotoxin->ROS induces Neurotoxin->MAPK induces ROS->Apoptosis induces MAPK->NFkB activates Inflammation Neuroinflammation (TNF-α, iNOS, COX-2) NFkB->Inflammation promotes Inflammation->Apoptosis contributes to CellDeath Neuronal Cell Death Apoptosis->CellDeath leads to Neuroprotection->CellDeath prevents G Comparative Nrf2/HO-1 Activation Loganin This compound Keap1 Keap1 Loganin->Keap1 inhibits Morroniside Morroniside Morroniside->Keap1 inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 Expression ARE->HO1 induces AntioxidantDefense Antioxidant Defense HO1->AntioxidantDefense enhances AntioxidantDefense->OxidativeStress reduces Neuroprotection Neuroprotection AntioxidantDefense->Neuroprotection G In Vivo Neuroprotection Experimental Workflow Start Start: Animal Model (e.g., MCAO/R Rats) Treatment Treatment Groups: - Vehicle - this compound - Analogs Start->Treatment Behavioral Behavioral Assessment (Neurological Scoring) Treatment->Behavioral Imaging Brain Imaging/Staining (TTC for Infarct Volume) Treatment->Imaging Biochem Biochemical Analysis (Oxidative Stress Markers) Treatment->Biochem Molecular Molecular Analysis (Western Blot for Signaling Pathways) Treatment->Molecular Data Data Analysis and Comparison Behavioral->Data Imaging->Data Biochem->Data Molecular->Data Conclusion Conclusion on Comparative Efficacy Data->Conclusion

References

Unveiling the Superior Anticancer Potential of Loganetin Over Its Glycoside Precursor, (-)-Loganin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available in vitro data reveals that Loganetin, the aglycone of (-)-Loganin, exhibits significantly enhanced anticancer activity. This guide synthesizes the current experimental evidence, providing a direct comparison of their efficacy and delving into the underlying molecular mechanisms.

Researchers in oncology and drug development will find a detailed examination of the cytotoxic effects, experimental methodologies, and relevant signaling pathways, highlighting Loganetin as a more potent agent for further investigation in cancer therapeutics.

Comparative Analysis of Cytotoxicity

Experimental data demonstrates a marked difference in the cytotoxic effects of this compound and its aglycone, Loganetin, on gastric cancer (GC) cells. At identical concentrations, Loganetin shows a substantially higher efficacy in reducing cell viability.

Table 1: Comparison of Cell Viability Inhibition in Gastric Cancer Cells

CompoundConcentrationCell LinesInhibition of Cell ViabilitySource
This compound70µMHGC27, MGC803~20%[1]
Loganetin70µMHGC27, MGC803~60%[1]

Note: The inhibition of cell viability by Loganetin is approximately three times higher than that of this compound at the same concentration in gastric cancer cells[1].

Synergistic Anticancer Effects with Chemotherapy

Beyond its standalone efficacy, Loganetin has been shown to work synergistically with the conventional chemotherapeutic agent 5-fluorouracil (5FU) to inhibit the proliferation and metastatic potential of gastric cancer cells. This synergistic relationship enhances the overall anticancer effect, suggesting a potential role for Loganetin in combination therapies. Animal studies have further corroborated these in vitro findings, demonstrating that the combination of Loganetin and 5FU effectively suppresses tumor growth and metastasis in vivo.[1]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Gastric cancer cells (HGC27 and MGC803) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell adherence.

  • Treatment: The cells are then treated with varying concentrations of this compound, Loganetin, 5FU, or a combination of Loganetin and 5FU.

  • Incubation: Following a 48-hour incubation period, 10 µL of CCK-8 solution is added to each well.

  • Absorbance Measurement: The plates are incubated for an additional 1-4 hours, after which the absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: HGC27 and MGC803 cells are seeded in 6-well plates.

  • Treatment: The cells are treated with the respective compounds (Loganetin, 5FU, or a combination).

  • Incubation: The plates are incubated for 15 days, with the culture medium and treatments being refreshed periodically.

  • Staining and Quantification: After the incubation period, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted to determine the colony formation rate.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: HGC27 and MGC803 cells are treated with the indicated compounds for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Visualizing the Molecular Mechanisms and Experimental Design

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of Loganetin.

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cell_culture Gastric Cancer Cell Lines (HGC27, MGC803) treatment Treatment with This compound, Loganetin, 5FU cell_culture->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 colony Colony Formation Assay treatment->colony apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis

Experimental workflow for in vitro anticancer activity assessment.

The synergistic effect of Loganetin with 5FU in gastric cancer has been linked to the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

wnt_pathway cluster_off Wnt OFF State (Normal) cluster_on Wnt ON State (Cancer) destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation wnt Wnt Ligand receptor Frizzled/LRP5/6 wnt->receptor dsh Dishevelled receptor->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF beta_catenin_on->tcf_lef Binding & Activation target_genes Target Gene Expression (Proliferation, Metastasis) tcf_lef->target_genes loganetin Loganetin + 5FU loganetin->destruction_complex Promotes activity loganetin->beta_catenin_on Inhibits stabilization

Simplified Wnt/β-catenin signaling pathway and the inhibitory role of Loganetin.

References

Replicating Published Findings on the Sedative and Hypnotic Effects of (-)-Loganin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative and hypnotic effects of (-)-Loganin with other natural compounds. The data presented is based on published, peer-reviewed research, offering a valuable resource for those investigating novel therapeutic agents for sleep and anxiety-related disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes experimental workflows and proposed mechanisms of action.

I. Comparative Analysis of Sedative and Hypnotic Effects

This compound, an iridoid glycoside primarily derived from Cornus officinalis, has demonstrated significant sedative and hypnotic properties in preclinical studies. The primary findings, as reported by Shi et al. (2019), indicate that this compound reduces locomotor activity and potentiates pentobarbital-induced sleep in mice.[1][2] The proposed mechanisms involve the modulation of the serotonergic system and GABAergic neurons.[1][2][3]

To provide a broader context for these findings, this guide compares the effects of this compound with other natural compounds that have been evaluated using similar experimental paradigms, particularly the pentobarbital-induced sleep test. This test is a standard in vivo model for screening potential sedative-hypnotic agents.

Data Summary: Pentobarbital-Induced Sleep Potentiation

The following table summarizes the quantitative data from various studies on the effects of this compound and alternative natural compounds on pentobarbital-induced sleep in mice. The key parameters are sleep latency (time to fall asleep) and sleep duration.

Compound/ExtractOrganismDosageAdministration RouteChange in Sleep LatencyChange in Sleep DurationPutative Mechanism of ActionReference
This compound Cornus officinalis20-50 mg/kgOral (i.g.)DecreasedIncreasedSerotonergic and GABAergic modulationShi et al., 2019[1][2]
Quercetin Albizia julibrissin2-4 mg/kgOral (i.g.)ShortenedProlongedSerotonergic systemYao et al., 2015[4]
Lagenaria vulgaris extract Seed50-100 mg/kgIntraperitoneal (i.p.)Not specifiedIncreasedGABAergic and opioid receptorsMohaddese et al., 2020[5]
Cucurbita pepo extract Fruit200 mg/kgIntraperitoneal (i.p.)Not specifiedIncreasedGABAergic systemMohaddese et al., 2020[5]
Passiflora incarnata extract Not specifiedNot specifiedNot specifiedProlongedGABAergic modulationKim et al., 2020[6]
Lactuca sativa extract 100 mg/kgOralNot specifiedProlongedGABAergic mechanismKim et al., 2020[6]
Ocimum basilicum extract 25-100 mg/kgIntraperitoneal (i.p.)DecreasedIncreasedGABAergic systemHosseini et al., 2017[7]

II. Detailed Experimental Protocols

To facilitate the replication and validation of the published findings, this section provides detailed methodologies for the key experiments conducted in the primary study on this compound by Shi et al. (2019).

A. Animals

Male ICR mice and male Sprague-Dawley rats were used in the experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were performed in accordance with the "National Institutes of Health Guide for the Care and Use of Laboratory Animals of China."

B. Locomotor Activity Test
  • Mice were individually placed in an activity cage.

  • Following a 30-minute adaptation period, the mice were orally administered this compound (20 or 50 mg/kg) or a vehicle control.

  • The total locomotor activity was recorded for 60 minutes immediately after administration.

C. Pentobarbital-Induced Sleep Test
  • Mice were orally administered this compound (5, 20, or 50 mg/kg), estazolam (as a positive control), or vehicle 25 minutes prior to pentobarbital injection.

  • A hypnotic dose (45 mg/kg) or a sub-hypnotic dose (23 mg/kg) of pentobarbital was administered intraperitoneally.

  • Sleep latency (the time from pentobarbital injection to the loss of the righting reflex) and sleep duration (the time from the loss to the recovery of the righting reflex) were recorded.

D. Caffeine- and PCPA-Induced Insomnia Models
  • Caffeine-Induced Insomnia: Mice were administered caffeine (25 mg/kg, i.p.) to induce insomnia. This compound was administered 30 minutes before the sleep observation period.

  • p-Chlorophenylalanine (PCPA)-Induced Insomnia: Mice were pretreated with PCPA (an inhibitor of serotonin synthesis) to induce insomnia. This compound was then administered, and its effect on reversing the insomnia was evaluated using the pentobarbital-induced sleep test.[1][2]

E. Electroencephalogram (EEG) and Electromyography (EMG) Recording
  • Rats were surgically implanted with EEG and EMG electrodes.

  • After a recovery period, the rats were administered this compound (35 mg/kg, i.g.).

  • EEG and EMG signals were recorded to analyze the sleep architecture, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep stages.

F. Measurement of Neurotransmitters
  • Mice were administered this compound (35 mg/kg, i.g.).

  • One hour after administration, the prefrontal cortex, hippocampus, and striatum were dissected.

  • The levels of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and their metabolites were measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1][3]

III. Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the pentobarbital-induced sleep test and the proposed signaling pathway for the sedative and hypnotic effects of this compound.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_observation Observation and Data Collection animal_acclimation Acclimation of Mice grouping Random Grouping animal_acclimation->grouping loganin_admin Oral Administration of This compound or Vehicle grouping->loganin_admin pentobarbital_injection Intraperitoneal Injection of Pentobarbital loganin_admin->pentobarbital_injection 25 min record_latency Record Sleep Latency (Loss of Righting Reflex) pentobarbital_injection->record_latency record_duration Record Sleep Duration (Recovery of Righting Reflex) record_latency->record_duration signaling_pathway cluster_serotonergic Serotonergic System cluster_gabaergic GABAergic System Loganin This compound Serotonin Serotonin (5-HT) Levels Loganin->Serotonin GABA_neurons GABAergic Neurons (e.g., in VLPO) Loganin->GABA_neurons Serotonin_Activity Serotonergic Activity Serotonin->Serotonin_Activity CNS_Depression CNS Depression Serotonin_Activity->CNS_Depression GABA_release GABA Release GABA_neurons->GABA_release GABA_release->CNS_Depression Sedative_Effect Sedative Effect CNS_Depression->Sedative_Effect Hypnotic_Effect Hypnotic Effect CNS_Depression->Hypnotic_Effect

References

Safety Operating Guide

Navigating the Disposal of (-)-Loganin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (-)-Loganin, ensuring compliance and safety.

This compound, a bioactive iridoid glycoside, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]. However, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to regulatory standards.

Immediate Safety and Handling

Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While not classified as hazardous, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A buttoned lab coat is recommended to protect from spills.

All handling should occur in a well-ventilated area. An emergency eyewash station and safety shower should be readily accessible[3].

Step-by-Step Disposal Procedure

The recommended disposal method for this compound, as with many non-hazardous laboratory chemicals, is to follow local, regional, and national regulations. The primary route of disposal is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office[3][4].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and appropriately labeled hazardous waste container[5][6]. Since Loganin is soluble in water, aqueous solutions should be managed as chemical waste[3]. Do not empty into drains unless explicitly permitted by your local regulations and EHS office[1].

Step 2: Labeling

Properly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any other components of the waste stream.

Step 3: Storage

Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials[6]. Keep the container tightly closed[3].

Step 4: Arrange for Disposal

Contact your institution's EHS office or a certified chemical waste disposal vendor to schedule a pickup. Provide them with an accurate description of the waste.

Decontamination of Laboratory Equipment

For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., water, as Loganin is water-soluble) to remove the majority of the compound. Collect this rinsate as chemical waste[3][5].

  • Soaking: Immerse the labware in a laboratory-grade cleaning solution.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

  • Drying: Allow the labware to dry completely before reuse.

Quantitative Data on Laboratory Waste

ParameterGuideline
pH for Aqueous Waste Typically between 6.0 and 9.0 for sewer disposal, but local regulations must be confirmed.
Satellite Accumulation Area (SAA) Volume Limits Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time.
Container Fullness Containers should be considered full at 75-80% capacity to prevent spills.
Empty Container Rinsing Triple rinse with a suitable solvent; collect the rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Loganin_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_form Assess Waste Form (Solid, Liquid, Contaminated Material) consult_sds->assess_form collect_solid Collect Solid Waste in Labeled Container assess_form->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container assess_form->collect_liquid Liquid collect_contaminated Collect Contaminated Materials in Labeled Container assess_form->collect_contaminated Contaminated Material store_waste Store in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS or Certified Vendor for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Loganin
Reactant of Route 2
(-)-Loganin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。